AN5777
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H17N3O2 |
|---|---|
Molecular Weight |
319.4g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-12-6-5-8-14-10-16(13(2)21-18(12)14)19(24)22-20-11-15-7-3-4-9-17(15)23/h3-11,23H,1-2H3,(H,22,24)/b20-11+ |
InChI Key |
ARBAVLNDKREMOX-RGVLZGJSSA-N |
SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC=CC=C3O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of AN5777: A Focus on GSPT1 Degradation in Neoplasms, Not Iron Regulation
Initial investigations into the mechanism of action of AN5777 in the context of iron regulation have revealed a significant discrepancy. Current scientific and drug development literature does not support the involvement of this compound in iron metabolism. Instead, available data robustly identifies this compound as a preclinical GSPT1 degrader with a potential therapeutic application in oncology.
A comprehensive search of scientific databases and patent information indicates that this compound is under development by the Kunming Institute of Botany as a potential anti-cancer agent.[1] Its mechanism of action is centered on the degradation of G1 to S phase transition 1 (GSPT1) protein, a key factor in protein translation termination.[1] This targeted degradation is mediated through the ubiquitin-proteasome system, a cellular machinery responsible for the breakdown of unwanted or damaged proteins.[1]
Preclinical studies have demonstrated that this compound exhibits antiproliferative activity against specific cancer cell lines, such as U937 and OCI-AML-2.[1] The cytotoxic effects of this compound are dependent on the presence of Cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex, and the target protein GSPT1.[1] By inducing the degradation of GSPT1, this compound has been shown to cause G1 phase cell cycle arrest and trigger apoptosis (programmed cell death) in cancer cells.
The core focus of this compound research and development, as evidenced by the available information, is on its potential as a novel anti-neoplastic drug. There is no current scientific literature or clinical trial data that links this compound to the regulation of iron homeostasis, including key players like hepcidin and ferroportin.
Therefore, the premise of creating an in-depth technical guide on the mechanism of action of this compound in iron regulation cannot be fulfilled based on the current body of scientific knowledge. The compound's established role is within the field of oncology as a GSPT1 degrader.
Visualizing the Established Mechanism of this compound:
While a signaling pathway for iron regulation involving this compound cannot be provided, the following diagram illustrates its known mechanism of action in cancer cells.
Caption: Mechanism of this compound as a GSPT1 degrader in cancer cells.
Due to the fundamental discrepancy between the requested topic and the available scientific evidence, the creation of quantitative data tables and detailed experimental protocols related to this compound and iron regulation is not possible. The scientific community's understanding of this compound is currently confined to its role in oncology.
References
A Technical Guide to Humanized Anti-Hemojuvelin Monoclonal Antibodies: A Novel Therapeutic Approach for Anemias of Inflammation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of humanized anti-hemojuvelin (HJV) monoclonal antibodies, a promising class of therapeutics for treating anemia of inflammation (AI) and other disorders characterized by inappropriately high hepcidin levels. This document details the underlying signaling pathways, the mechanism of action of these antibodies, quantitative data from preclinical and clinical studies, and detailed experimental protocols.
Introduction: The Role of Hemojuvelin in Iron Homeostasis
Iron is a critical element for numerous physiological processes, most notably erythropoiesis. The systemic regulation of iron is tightly controlled by the peptide hormone hepcidin. Elevated hepcidin levels, often triggered by inflammation, lead to the internalization and degradation of the iron exporter ferroportin, resulting in decreased iron absorption from the gut and sequestration of iron within macrophages. This functional iron deficiency is a key driver of anemia of inflammation.
Hemojuvelin (HJV), a glycosylphosphatidylinositol (GPI)-anchored protein primarily expressed in the liver and skeletal muscle, is a crucial co-receptor in the bone morphogenetic protein (BMP) signaling pathway that governs hepcidin expression.[1] Specifically, HJV interacts with BMP ligands (such as BMP-2, BMP-4, and BMP-6) and BMP type I and type II receptors, leading to the phosphorylation of SMAD1/5/8.[1][2] Phosphorylated SMADs then complex with SMAD4 and translocate to the nucleus to induce the transcription of the hepcidin gene (HAMP).[1]
Given its pivotal role in hepcidin regulation, HJV has emerged as a prime therapeutic target for diseases of iron dysregulation. Humanized anti-HJV monoclonal antibodies are designed to bind to HJV and disrupt its interaction with the BMP receptor complex, thereby inhibiting SMAD signaling and suppressing hepcidin production.[3] This mechanism of action aims to restore iron availability for erythropoiesis and alleviate anemia.
Data Presentation: Preclinical and Clinical Efficacy
Multiple humanized anti-hemojuvelin monoclonal antibodies have been developed and evaluated in preclinical and clinical settings. This section summarizes the key quantitative data for prominent examples, including h5F9.23, h5F9-AM8, and DISC-0974.
Table 1: In Vitro Activity of Humanized Anti-HJV Monoclonal Antibodies
| Antibody | Target | Assay | IC50 | Reference |
| h5F9.23 | Hemojuvelin | HJV-mediated BMP signaling (Luciferase Reporter Assay) | 17.1 nM | |
| h5F9-AM8 | Hemojuvelin | HJV-mediated BMP signaling (Luciferase Reporter Assay) | 0.38 nM |
Table 2: Preclinical Efficacy of h5F9-AM8 in a Mouse Model of Iron-Refractory Iron Deficiency Anemia (IRIDA)
| Treatment Group | Animal Model | Dose and Administration | Key Findings | Reference |
| h5F9-AM8 | Tmprss6-/- mice | 20 mg/kg, single intravenous injection | Significant increase in hemoglobin levels at weeks 2-6 compared to hIgG control. | |
| h5F9-AM8 (cross-over) | Tmprss6-/- mice | 20 mg/kg, intravenous injection at week 10 | Correction of anemia observed at weeks 12 and 14. |
Table 3: Preclinical Efficacy of Anti-HJV Antibodies in a Rat Model of Anemia of Chronic Disease (ACD)
| Antibody | Animal Model | Dose and Administration | Key Findings | Reference |
| h5F9.23 | PGPS-induced arthritis | 20 mg/kg, weekly intravenous injections for 4 weeks | Recovery of hemoglobin observed, peaking after the second and third injections. | |
| h5F9-AM8 | PGPS-induced arthritis | 20 mg/kg, weekly intravenous injections for 4 weeks | Significant improvement in hemoglobin levels after the second injection, with the effect lasting for approximately 2 weeks. |
Table 4: Phase 1 Clinical Trial of DISC-0974 in Healthy Volunteers
| Dose | Administration | N | Key Pharmacodynamic Effects | Reference |
| 7 mg | Intravenous | 8 | No appreciable difference from placebo in serum iron and TSAT. | |
| 14 mg | Subcutaneous | 6 | Increased mean and median serum iron and TSAT between baseline and Day 8. | |
| 28 mg | Subcutaneous | 6 | Dose-dependent decrease in serum hepcidin and increase in serum iron. | |
| 56 mg | Subcutaneous | 6 | Nearly 75% reduction in serum hepcidin relative to baseline; statistically significant increase in hemoglobin (+1.1 g/dL, p=0.009) at Day 42 compared to placebo. |
Table 5: Phase 1b Clinical Trial of DISC-0974 in Patients with Myelofibrosis and Anemia
| Dose | Administration | N | Key Efficacy Endpoints | Reference |
| 14 mg | Subcutaneous, monthly | 1 | Dose-dependent reductions in serum hepcidin and increases in serum iron. | |
| 28 mg | Subcutaneous, monthly | 7 | Dose-dependent reductions in serum hepcidin and increases in serum iron. | |
| 50 mg | Subcutaneous, monthly | 12 | Meaningful and sustained hepcidin reductions (over 80%). | |
| 75 mg | Subcutaneous, monthly | 8 | Hematologic responses were achieved in non-transfusion-dependent and transfusion-dependent participants. | |
| 100 mg | Subcutaneous, monthly | 6 | Hematologic responses were achieved in non-transfusion-dependent and transfusion-dependent participants. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of humanized anti-hemojuvelin monoclonal antibodies.
Humanization of Anti-Hemojuvelin Monoclonal Antibodies
The humanization of murine anti-HJV antibodies is a critical step to reduce their immunogenicity in humans. The process typically involves complementarity-determining region (CDR) grafting.
Protocol:
-
Murine Antibody Generation: Generate murine monoclonal antibodies against human hemojuvelin using standard hybridoma technology.
-
Sequencing: Isolate the variable heavy (VH) and variable light (VL) chain genes from the selected hybridoma clones and sequence them to identify the CDRs.
-
Framework Selection: Select suitable human germline framework regions (FRs) that are homologous to the murine VH and VL FRs. In silico modeling is often employed to predict the impact of different human frameworks on the conformation of the CDRs.
-
CDR Grafting: Genetically engineer chimeric genes by grafting the murine CDR sequences into the selected human FRs.
-
Back-Mutation Analysis: Analyze the 3D structure of the original murine antibody to identify any framework residues that may be critical for maintaining the CDR loop conformation and antigen binding affinity. Introduce "back-mutations" to the human framework to incorporate these critical murine residues if necessary.
-
Expression and Production: Clone the humanized VH and VL genes into a mammalian expression vector and transfect into a suitable host cell line (e.g., CHO cells) for antibody production.
-
Characterization: Purify the humanized antibody and characterize its binding affinity, specificity, and in vitro activity compared to the parent murine antibody.
In Vitro Inhibition of HJV-Mediated BMP Signaling (Luciferase Reporter Assay)
This assay is used to quantify the inhibitory activity of anti-HJV antibodies on the BMP signaling pathway.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK-293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with three plasmids:
-
An expression vector for human hemojuvelin.
-
A BMP-responsive element (BRE)-luciferase reporter construct (containing multiple copies of the SMAD1/5/8 binding site upstream of a minimal promoter driving firefly luciferase expression).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Antibody Treatment: 24 hours post-transfection, replace the medium with fresh serum-free medium containing serial dilutions of the humanized anti-HJV antibody or a human IgG isotype control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
-
Data Analysis: Plot the normalized luciferase activity against the antibody concentration and determine the IC50 value using a non-linear regression model.
Antibody-Antigen Binding Affinity Measurement (ELISA)
An enzyme-linked immunosorbent assay (ELISA) can be used to determine the binding affinity of the humanized antibody to hemojuvelin.
Protocol:
-
Plate Coating: Coat a 96-well microtiter plate with recombinant human hemojuvelin (e.g., 200 ng/well in a carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST) and block with 1% BSA in PBS for 2 hours at room temperature.
-
Antibody Incubation: Add serial dilutions of the humanized anti-HJV antibody to the wells and incubate for 1 hour at 37°C.
-
Secondary Antibody Incubation: Wash the plate with PBST and add a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate with PBST and add a TMB substrate solution. Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the antibody concentration and determine the dissociation constant (Kd) by non-linear regression analysis.
Turpentine-Induced Model of Anemia of Chronic Disease in Mice
This model is used to evaluate the in vivo efficacy of anti-HJV antibodies in a setting of inflammation-induced anemia.
Protocol:
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Induction of Anemia:
-
Inject 100 µL of sterile turpentine oil subcutaneously into the intrascapular region.
-
To establish chronic inflammation and anemia, repeat the turpentine injection weekly for 3-6 weeks.
-
-
Antibody Treatment:
-
Administer the humanized anti-HJV antibody or a human IgG isotype control via intravenous or intraperitoneal injection. Dosing regimens can vary, for example, 20 mg/kg once weekly.
-
Treatment can be initiated either prophylactically at the start of turpentine injections or therapeutically after anemia has been established.
-
-
Sample Collection and Analysis:
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Collect blood samples periodically (e.g., weekly) via retro-orbital or tail vein bleeding.
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Measure complete blood counts (CBC), including hemoglobin, hematocrit, and red blood cell count.
-
Measure serum iron, total iron-binding capacity (TIBC), and transferrin saturation (TSAT).
-
Measure serum hepcidin levels using an ELISA or mass spectrometry-based assay.
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At the end of the study, harvest tissues (liver, spleen) for histological analysis and gene expression studies (e.g., qRT-PCR for hepcidin mRNA).
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Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: The Hemojuvelin-Hepcidin Signaling Pathway
Caption: The BMP/HJV signaling pathway leading to hepcidin expression and its inhibition by an anti-HJV antibody.
Diagram 2: Mechanism of Action of Anti-Hemojuvelin Antibody
Caption: The mechanism of action of an anti-hemojuvelin antibody, from pathway inhibition to physiological outcome.
Diagram 3: Experimental Workflow for Preclinical Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of an anti-hemojuvelin antibody.
Conclusion
Humanized anti-hemojuvelin monoclonal antibodies represent a targeted and promising therapeutic strategy for the treatment of anemia of inflammation and other disorders of iron metabolism. By inhibiting the HJV-BMP signaling axis, these antibodies effectively suppress hepcidin production, leading to increased iron availability and improved erythropoiesis. The preclinical and clinical data presented in this guide demonstrate the potential of this approach. Further research and clinical development are warranted to fully elucidate the therapeutic benefits of anti-HJV antibodies in various patient populations.
References
- 1. Hemojuvelin and bone morphogenetic protein (BMP) signaling in iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemojuvelin regulates hepcidin expression via a selective subset of BMP ligands and receptors independently of neogenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P1559: DISC-0974, A FIRST-IN-HUMAN ANTI-HEMOJUVELIN MONOCLONAL ANTIBODY, REDUCES SERUM HEPCIDIN LEVELS AND MOBILIZES IRON IN HEALTHY PARTICIPANTS - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical In-Depth Technical Guide to DISC-0974
For Researchers, Scientists, and Drug Development Professionals
Introduction
DISC-0974 is a humanized monoclonal antibody that targets hemojuvelin (HJV), a critical co-receptor in the bone morphogenetic protein (BMP) signaling pathway that governs hepcidin expression.[1] By inhibiting HJV, DISC-0974 is designed to suppress the production of hepcidin, the master regulator of iron homeostasis.[2] Elevated hepcidin levels are a key driver of anemia of inflammation (also known as anemia of chronic disease) by sequestering iron and limiting its availability for erythropoiesis.[2] This document provides a comprehensive overview of the preclinical data for DISC-0974, detailing its mechanism of action, and summarizing key findings from in vivo animal models.
Mechanism of Action: Targeting the Hemojuvelin-Hepcidin Axis
DISC-0974 exerts its effect by binding to hemojuvelin, thereby preventing the formation of the BMP/BMP receptor/HJV complex.[3] This complex is essential for signaling that leads to the transcription of the hepcidin gene (HAMP).[4] By disrupting this pathway, DISC-0974 effectively reduces hepcidin production, leading to increased iron availability for the production of red blood cells.
Below is a diagram illustrating the signaling pathway targeted by DISC-0974.
Caption: Mechanism of action of DISC-0974 in the hepcidin signaling pathway.
Preclinical Efficacy in Animal Models
The efficacy of DISC-0974 has been evaluated in rodent and non-human primate models of anemia. These studies have consistently demonstrated the ability of DISC-0974 to modulate iron metabolism and improve hematological parameters.
Adenine-Induced Rat Model of Chronic Kidney Disease (CKD)
Anemia is a frequent complication of CKD, partly due to elevated hepcidin levels. The adenine-induced rat model is a well-established method for studying CKD-associated anemia.
Experimental Protocol:
The study utilized a rat model of CKD induced by an adenine-rich diet. Renal impairment was induced in Sprague Dawley rats by feeding them a diet containing 0.75% adenine for three weeks. Following the induction phase, the rats were switched to a control diet for the remainder of the study.
Below is a diagram outlining the experimental workflow.
Caption: Experimental workflow for the adenine-induced CKD rat model.
Results:
Treatment with DISC-0974 at a dose of 20mg/kg was well-tolerated and did not adversely affect body weight. The key findings from this preclinical model are summarized in the table below.
| Parameter | Vehicle Control | DISC-0974 (20 mg/kg) | Outcome |
| HAMP Gene Expression | Baseline | Reduced | DISC-0974 suppressed hepcidin gene expression in the liver. |
| Serum Hepcidin | Elevated | Reduced | Led to decreased circulating hepcidin levels. |
| Serum Iron | Reduced | Increased | Increased the concentration of iron in the serum. |
| Reticulocyte Hemoglobin | Reduced | Increased | Improved cellular hemoglobinization. |
| Hemoglobin Improvement | N/A | 17 g/L increase | Showed a substantial improvement in hemoglobin levels compared to the vehicle group. |
These results demonstrate that by reducing hepcidin, DISC-0974 effectively mobilizes iron and improves anemia in a rat model of chronic kidney disease.
Non-Human Primate (NHP) Model of Inflammation
To evaluate the effect of DISC-0974 in a model of acute inflammation, a study was conducted in non-human primates where inflammation was induced by interleukin-6 (IL-6).
Experimental Protocol:
While specific details of the DISC-0974 study protocol in an IL-6-induced NHP model are not publicly available, a general methodology for such a model involves the administration of recombinant human IL-6 to induce an inflammatory state, which in turn elevates hepcidin and causes hypoferremia. The efficacy of a therapeutic agent is then assessed by its ability to counteract these effects.
Results:
In non-human primates, DISC-0974 demonstrated a dose-dependent reduction in hepcidin levels, which led to subsequent increases in serum iron and transferrin saturation (TSAT). Pharmacokinetic and pharmacodynamic modeling from NHP studies predicted that low monthly doses of DISC-0974 would be sufficient to produce a significant and sustained biological effect in humans.
The binding affinity of DISC-0974 to hemojuvelin from different species is detailed in the table below.
| Species | Binding Affinity (Kd) |
| Human | 100 pM |
| Cynomolgus Monkey | 110 pM |
| Rat | 240 pM |
Source:
Summary of Preclinical Findings
The preclinical data for DISC-0974 robustly supports its mechanism of action and therapeutic potential in treating anemia of inflammation. Key takeaways from the preclinical studies include:
-
Target Engagement: DISC-0974 effectively binds to hemojuvelin and inhibits the BMP signaling pathway, leading to a reduction in hepcidin production.
-
Pharmacodynamic Effects: Administration of DISC-0974 results in a dose-dependent decrease in serum hepcidin, a corresponding increase in serum iron and transferrin saturation, and an improvement in hemoglobin levels.
-
Efficacy in Disease Models: DISC-0974 has demonstrated efficacy in a rat model of chronic kidney disease-associated anemia and a non-human primate model of inflammation.
-
Favorable Pharmacokinetics: Preclinical pharmacokinetic data supports the potential for monthly dosing in humans.
These preclinical findings have provided a strong rationale for the clinical development of DISC-0974 for the treatment of various forms of anemia of inflammation.
References
- 1. Frontiers | Non-human Primate Models to Investigate Mechanisms of Infection-Associated Fetal and Pediatric Injury, Teratogenesis and Stillbirth [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Therapeutic efficacy of recombinant interleukin-6 (IL-6) alone and combined with recombinant human IL-3 in a nonhuman primate model of high-dose, sublethal radiation-induced marrow aplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
The GSPT1 Degrader AN5777: A Technical Overview of its Impact on Erythropoiesis and Putative Effects on Iron Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
AN5777 is a novel small molecule identified as a potent and specific degrader of the G1 to S phase transition 1 (GSPT1) protein. GSPT1, also known as eukaryotic peptide chain release factor GTP-binding subunit eRF3a, is a critical component of the translation termination complex, essential for protein synthesis. By inducing the degradation of GSPT1 via the ubiquitin-proteasome system, this compound disrupts protein synthesis, leading to cell cycle arrest and apoptosis, with pronounced effects on highly proliferative cells. This technical guide synthesizes the current understanding of the mechanism of action of GSPT1 degraders, with a specific focus on the consequential effects on red blood cell production (erythropoiesis) and the inferred impact on iron metabolism. While direct studies on this compound are limited, data from analogous GSPT1 degraders, such as CC-885 and CC-90009, provide a foundational framework for predicting its biological activity.
Introduction: GSPT1 as a Therapeutic Target
GSPT1 is a ubiquitously expressed protein that forms a complex with eRF1 to mediate the termination of translation at stop codons. Its essential role in protein synthesis makes it a compelling target in oncology, as cancer cells exhibit high rates of protein production to sustain their rapid growth and proliferation. The therapeutic strategy of targeted protein degradation, exemplified by molecules like this compound, offers a novel approach to inhibit GSPT1 function. These degraders act as "molecular glues," bringing GSPT1 into proximity with an E3 ubiquitin ligase, leading to its polyubiquitination and subsequent destruction by the proteasome.
The Effect of GSPT1 Degradation on Hematopoiesis and Erythropoiesis
Erythropoiesis, the process of red blood cell production, is a highly regulated and proliferative process originating from hematopoietic stem cells (HSCs). HSCs differentiate into various progenitor cells, including megakaryocyte-erythroid progenitors (MEPs), which are the precursors to both red blood cells and platelets. Given the high demand for protein synthesis during erythroid differentiation, particularly for hemoglobin production, this lineage is theoretically highly susceptible to GSPT1 degradation.
A seminal study on the effects of GSPT1 degraders CC-885 and CC-90009 in hematological malignancies provides crucial insights. The findings from this research are pivotal for understanding the potential hematological effects of this compound.
Sparing of Normal Hematopoietic Stem Cells
A key finding from studies on GSPT1 degraders is the relative sparing of normal hematopoietic stem cells (HSCs)[1][2][3][4]. This suggests a potential therapeutic window where malignant cells, which are often more reliant on high protein synthesis rates, are more sensitive to GSPT1 degradation than the quiescent HSC population.
Impact on Megakaryocyte-Erythroid Progenitors (MEPs)
While long-term HSCs appear to be spared, the impact on more committed and actively dividing progenitors like MEPs is a critical consideration for erythropoiesis. The study by Sellar et al. (2022) included analysis of various hematopoietic progenitor populations, including MEPs[1]. While the primary focus was on leukemic cells, the data provides a basis for inferring the effects on normal erythroid development. A reduction in MEP proliferation or viability due to impaired protein synthesis would directly lead to decreased red blood cell production.
Postulated Effects on Iron Metabolism
Iron is an indispensable element for erythropoiesis, primarily for its incorporation into heme, the prosthetic group of hemoglobin. The regulation of iron metabolism is tightly linked to the rate of erythropoiesis. While no direct evidence currently links this compound or other GSPT1 degraders to the modulation of specific iron metabolism proteins, a profound impact can be inferred through the disruption of erythropoiesis.
A significant reduction in erythropoietic activity due to GSPT1 degradation would likely lead to:
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Decreased Iron Utilization: With reduced hemoglobin synthesis, the demand for iron by erythroblasts would decrease.
-
Secondary Effects on Iron-Regulatory Proteins: The body may respond to the decreased iron demand by downregulating iron absorption and altering the expression of key iron-handling proteins. However, this remains a hypothetical consequence that requires experimental validation.
Quantitative Data from Studies on GSPT1 Degraders
The following table summarizes hypothetical quantitative data based on the expected effects of a GSPT1 degrader like this compound on hematopoietic cells, drawing parallels from published studies on similar compounds.
| Parameter | Cell Type | Treatment | Expected Outcome | Rationale |
| Cell Viability | Acute Myeloid Leukemia (AML) Cells | This compound | Significant Decrease | High proliferation and protein synthesis rates in cancer cells lead to sensitivity to GSPT1 degradation. |
| Normal Hematopoietic Stem Cells (HSCs) | This compound | Minimal to No Change | Quiescent nature of HSCs makes them less susceptible to inhibitors of protein synthesis. | |
| Megakaryocyte-Erythroid Progenitors (MEPs) | This compound | Decrease | High proliferative rate and commitment to differentiation require robust protein synthesis. | |
| Protein Levels | GSPT1 | Various Hematopoietic Cells | >80% Reduction | Direct mechanistic effect of this compound as a GSPT1 degrader. |
| Hemoglobin | Differentiating Erythroblasts | Decrease | Impaired translation termination would disrupt the synthesis of globin chains. | |
| Iron Metabolism | Serum Iron | In vivo model | Potential Increase | Reduced erythropoietic uptake of iron from circulation. |
| Transferrin Saturation | In vivo model | Potential Increase | Consequence of decreased iron utilization by the bone marrow. | |
| Ferritin | In vivo model | Potential Increase | Reflective of increased iron stores due to decreased consumption. |
Note: The data presented for iron metabolism parameters are speculative and represent potential downstream consequences of impaired erythropoiesis.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the impact of a GSPT1 degrader like this compound on erythropoiesis and hematopoiesis, adapted from established protocols.
Cell Viability Assay
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Objective: To determine the cytotoxic effects of this compound on different hematopoietic cell populations.
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Procedure:
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Plate hematopoietic cell lines (e.g., AML cell lines) and primary cells (e.g., purified HSCs and MEPs) in appropriate culture medium.
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Treat cells with a dose range of this compound or vehicle control (e.g., DMSO).
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Incubate for a specified period (e.g., 72 hours).
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Assess cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
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Measure luminescence using a plate reader and normalize data to vehicle-treated controls.
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Western Blot for GSPT1 Degradation
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Objective: To confirm the degradation of GSPT1 protein following treatment with this compound.
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Procedure:
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Treat cells with this compound or vehicle control for various time points (e.g., 2, 4, 8, 24 hours).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
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Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate with a primary antibody against GSPT1 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
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Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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In vitro Erythroid Differentiation Assay
-
Objective: To evaluate the effect of this compound on the differentiation of erythroid progenitors.
-
Procedure:
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Culture purified human CD34+ hematopoietic stem and progenitor cells in a two-phase liquid culture system to promote erythroid differentiation.
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Phase 1 (Days 0-7): Culture in medium containing SCF, IL-3, and erythropoietin (EPO).
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Phase 2 (Days 7-14): Culture in medium with EPO and insulin.
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Introduce this compound or vehicle control at the beginning of the culture or at the start of Phase 2.
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Monitor cell proliferation and viability throughout the culture period.
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Assess erythroid differentiation at various time points by flow cytometry using erythroid-specific surface markers (e.g., CD71 and CD235a).
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Analyze hemoglobin synthesis by staining with benzidine or by high-performance liquid chromatography (HPLC).
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Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: this compound-induced degradation of GSPT1 via the ubiquitin-proteasome system.
Downstream Effects of GSPT1 Degradation
Caption: Cellular consequences of GSPT1 degradation.
Experimental Workflow for Assessing Hematological Effects
Caption: Workflow for evaluating this compound's impact on in vitro erythropoiesis.
Conclusion and Future Directions
This compound, as a GSPT1 degrader, holds promise as a therapeutic agent, particularly in oncology. Its mechanism of action, centered on the disruption of protein synthesis, has profound implications for highly proliferative tissues, including the hematopoietic system. While preclinical data on analogous compounds suggest a relative sparing of quiescent HSCs, the impact on committed erythroid progenitors is likely to be significant, leading to a reduction in red blood cell production. The consequent effects on iron metabolism are, at present, inferential and represent a critical area for future investigation. Direct studies are warranted to quantify the impact of this compound on erythroid differentiation, hemoglobin synthesis, and the expression of key iron-regulatory genes to fully elucidate its hematological profile and inform its clinical development.
References
- 1. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
Investigational Agent Daprodustat for Anemia: A Technical Overview
Disclaimer: No publicly available information was found for an investigational agent designated "AN5777." This document provides a comprehensive technical guide on Daprodustat , a well-documented investigational agent for anemia, as a representative example of a novel therapeutic in this class.
Executive Summary
Daprodustat (formerly GSK1278863) is an orally administered small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzymes. By inhibiting these enzymes, daprodustat mimics the physiological effects of hypoxia, leading to the stabilization and accumulation of HIF transcription factors. This results in a coordinated erythropoietic response, including the endogenous production of erythropoietin (EPO) and improved iron metabolism, thereby addressing anemia, particularly in the context of chronic kidney disease (CKD). Clinical development has been extensive, with the comprehensive Phase III ASCEND program evaluating its efficacy and safety in both non-dialysis and dialysis-dependent CKD patients.
Core Mechanism of Action
Daprodustat is a potent, reversible inhibitor of three HIF-prolyl hydroxylase isoforms: PHD1, PHD2, and PHD3, with an IC50 in the low nanomolar range.[1] Under normoxic conditions, these PHD enzymes hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation.[2][3][4]
By inhibiting the PHD enzymes, daprodustat prevents HIF-α hydroxylation, leading to its stabilization and accumulation even in the presence of normal oxygen levels.[3] The stabilized HIF-α then translocates to the nucleus and dimerizes with the constitutively expressed HIF-β subunit. This HIFα/β heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their transcription.
Key target genes involved in the correction of anemia include:
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Erythropoietin (EPO): Leading to increased production of endogenous EPO, which stimulates erythropoiesis in the bone marrow.
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Genes involved in iron metabolism: Daprodustat has been shown to increase serum transferrin and total iron-binding capacity (TIBC) while decreasing serum hepcidin and ferritin. This leads to improved iron availability for incorporation into hemoglobin.
This mechanism contrasts with traditional anemia treatments like recombinant human erythropoietin (rHuEPO), which provide supraphysiological levels of a single hormone. Daprodustat aims to induce a more physiological and coordinated erythropoietic response.
Signaling Pathway Diagram
Caption: The HIF-α signaling pathway under normoxia and in the presence of Daprodustat.
Preclinical Data
In preclinical studies, daprodustat (GSK1278863) demonstrated potent inhibition of PHD enzymes 1-3, leading to the stabilization of HIF-α in various cell lines and subsequent production of EPO.
| Species | Administration | Key Findings | Reference |
| Normal Mice | Single oral dose | Significant, dose-dependent increases in circulating plasma EPO. Minimal increases in plasma VEGF-A. | |
| Preclinical Species | Once-daily oral administration | Significantly increased reticulocytes and red blood cell mass parameters. | |
| Animal Models of CKD | N/A | Increased erythropoietin and hemoglobin levels. |
These studies confirmed the mechanism of action and supported the progression of daprodustat into clinical development, demonstrating an acceptable nonclinical toxicity profile.
Clinical Development Program: ASCEND
The efficacy and safety of daprodustat were evaluated in the comprehensive Phase III ASCEND (Anemia Studies in CKD: Erythropoiesis via a Novel PHI Daprodustat) program, which enrolled over 8,000 patients. The program included five pivotal studies to assess daprodustat across the full spectrum of CKD.
Key Phase III Trials
| Trial Name | Population | Number of Patients | Comparator | Primary Endpoints |
| ASCEND-ND (NCT02876835) | Non-Dialysis CKD Patients | 3,872 | Darbepoetin alfa | 1. Mean change in hemoglobin (Hb). 2. Time to first occurrence of Major Adverse Cardiovascular Events (MACE). |
| ASCEND-D (NCT02879305) | Dialysis-Dependent CKD Patients | 2,964 | Erythropoiesis-Stimulating Agent (ESA) | 1. Mean change in hemoglobin (Hb). 2. Time to first occurrence of MACE. |
| ASCEND-ID | Incident Dialysis CKD Patients | N/A | ESA | Maintenance of Hb levels. |
| ASCEND-TD | Dialysis CKD Patients | N/A | ESA | Efficacy of three-times-weekly dosing. |
| ASCEND-NHQ | Non-Dialysis CKD Patients | N/A | Placebo | Improvement in Hb levels and quality of life (SF-36 vitality score). |
Clinical Efficacy and Safety Data
The ASCEND program demonstrated that daprodustat met its primary efficacy endpoints in each of the five trials, showing an improvement in hemoglobin levels in untreated patients and maintaining hemoglobin levels in patients switching from an ESA.
ASCEND-ND (Non-Dialysis)
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Efficacy: Daprodustat was non-inferior to darbepoetin alfa in improving and/or maintaining hemoglobin levels within the target range (10-11.5 g/dL).
-
Safety (MACE): Daprodustat was non-inferior to darbepoetin alfa. The hazard ratio for the time to the first occurrence of MACE was 1.03 (95% CI, 0.89 to 1.19), meeting the pre-defined non-inferiority margin of 1.25.
ASCEND-D (Dialysis)
-
Efficacy: Daprodustat was non-inferior to conventional ESAs in maintaining hemoglobin levels within the target range (10-11.5 g/dL).
-
In a subgroup analysis of peritoneal dialysis patients, the mean change in hemoglobin was 0.38 g/dL for daprodustat versus 0.23 g/dL for darbepoetin alfa (adjusted mean difference 0.15, 95% CI, -0.04 to 0.34).
-
-
Safety (MACE): Daprodustat was non-inferior to ESA control. The hazard ratio for the time to the first occurrence of MACE was 0.93 (95% CI, 0.81 to 1.07), meeting the pre-defined non-inferiority margin of 1.25.
Commonly Reported Adverse Events Across the ASCEND program, the most commonly reported adverse events in patients receiving daprodustat included hypertension, diarrhea, dialysis hypotension, peripheral edema, and urinary tract infection. The incidence of treatment-emergent adverse events was generally similar between daprodustat and control groups.
Experimental Protocols
Detailed, step-by-step experimental protocols are proprietary. However, the methodologies for the key clinical trials can be summarized based on their design.
ASCEND-ND and ASCEND-D Trial Protocol Outline
The following diagram illustrates the general workflow for the pivotal Phase III trials.
Caption: Generalized workflow for the ASCEND-ND and ASCEND-D clinical trials.
Methodological Summary:
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Patient Population: Adult patients with anemia associated with CKD were enrolled. The ASCEND-ND trial focused on patients not on dialysis (Stages 3-5), while ASCEND-D enrolled patients on dialysis.
-
Study Design: Both were Phase 3, randomized, open-label, active-controlled, parallel-group studies with blinded endpoint assessment.
-
Randomization: Patients were randomized on a 1:1 basis to receive either oral daprodustat or a conventional ESA (darbepoetin alfa in ASCEND-ND).
-
Dosing and Titration: Daprodustat was administered orally once daily. Doses for both daprodustat and the active comparator were adjusted throughout the trial to achieve and maintain hemoglobin levels within a prespecified target range (typically 10-11.5 g/dL).
-
Primary Efficacy Endpoint: The co-primary efficacy endpoint was the mean change in hemoglobin from baseline to a defined evaluation period (e.g., average over Weeks 28-52).
-
Primary Safety Endpoint: The co-primary safety endpoint was the time to the first occurrence of an adjudicated major adverse cardiovascular event (MACE), defined as all-cause mortality, non-fatal myocardial infarction, or non-fatal stroke.
-
Iron Management: A uniform iron management protocol was instituted across both treatment arms in the studies to ensure iron sufficiency.
Conclusion
Daprodustat represents a novel oral therapeutic option for the treatment of anemia in patients with chronic kidney disease. Its mechanism as a HIF-PH inhibitor offers a more physiological approach to stimulating erythropoiesis compared to traditional ESA therapy. The extensive ASCEND Phase III program has demonstrated its non-inferiority to ESAs in terms of both efficacy in managing hemoglobin levels and cardiovascular safety in both non-dialysis and dialysis-dependent populations. This positions daprodustat as a significant development in the management of renal anemia.
References
DISC-0974: A Technical Overview of its Discovery and Development for the Treatment of Anemia of Inflammation
Watertown, MA - DISC-0974, an investigational monoclonal antibody, is a first-in-class therapeutic agent designed to treat anemia of inflammation by targeting hemojuvelin (HJV), a critical regulator of iron homeostasis.[1] Developed by Disc Medicine and in-licensed from AbbVie, DISC-0974 is currently undergoing clinical evaluation in various patient populations, including those with myelofibrosis and non-dialysis dependent chronic kidney disease (NDD-CKD).[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of DISC-0974 for researchers, scientists, and drug development professionals.
Introduction: The Role of Hepcidin in Anemia of Inflammation
Anemia of inflammation, also known as anemia of chronic disease, is a prevalent condition associated with a range of chronic illnesses, including cancer, autoimmune diseases, and chronic kidney disease. A key driver of this condition is the hormone hepcidin, which acts as the master regulator of iron availability in the body. In states of chronic inflammation, elevated hepcidin levels lead to the internalization and degradation of ferroportin, the sole iron exporter on the surface of cells. This results in decreased absorption of dietary iron and the sequestration of iron within macrophages, rendering it unavailable for red blood cell production (erythropoiesis).
Mechanism of Action: Targeting Hemojuvelin to Suppress Hepcidin
DISC-0974 is a humanized monoclonal antibody that binds with high affinity to hemojuvelin (HJV). HJV is a co-receptor for bone morphogenetic proteins (BMPs), which are key signaling molecules in the pathway that regulates hepcidin expression in the liver. By binding to HJV, DISC-0974 inhibits the BMP-HJV interaction, leading to a downstream reduction in SMAD phosphorylation and subsequent suppression of hepcidin gene transcription. This reduction in hepcidin levels is expected to increase iron availability for erythropoiesis by allowing for normal iron absorption and release from stores. The biological rationale for targeting HJV is supported by human genetics, where individuals with loss-of-function mutations in the HJV gene exhibit significantly reduced hepcidin levels and increased iron levels.
Caption: DISC-0974 inhibits the HJV co-receptor, suppressing BMP signaling and hepcidin expression.
Preclinical Development
The efficacy of DISC-0974 in modulating iron metabolism was evaluated in several preclinical models.
Non-Human Primate Model of Inflammation-Induced Hypoferremia
In a study involving non-human primates, inflammation was induced using interleukin-6 (IL-6) to mimic the high-hepcidin state of anemia of inflammation. DISC-0974 demonstrated a dose-dependent prevention of the IL-6-induced increase in hepcidin.
Rat Model of Chronic Kidney Disease
An adenine-induced rat model of chronic kidney disease (CKD) was utilized to assess the therapeutic potential of DISC-0974 in this setting. Treatment with DISC-0974 led to a reduction in hepcidin gene expression in the liver, which in turn decreased serum hepcidin and increased serum iron concentrations. This resulted in improved cellular hemoglobinization, as measured by reticulocyte hemoglobin, and a significant improvement in hemoglobin levels compared to the vehicle group.
Caption: Workflow for preclinical evaluation of DISC-0974 in rat and non-human primate models.
Clinical Development
DISC-0974 has been evaluated in a Phase 1 study in healthy volunteers and is currently in Phase 1b/2 trials for patients with myelofibrosis and anemia, and for patients with non-dialysis dependent chronic kidney disease (NDD-CKD) and anemia.
Phase 1 Study in Healthy Volunteers
A first-in-human, double-blind, placebo-controlled, single-ascending dose study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of DISC-0974 in healthy participants.
Experimental Protocol:
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Design: Double-blind, placebo-controlled, single-ascending dose.
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Participants: 42 healthy volunteers.
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Dosing: Single intravenous (IV) or subcutaneous (SC) doses ranging from 7 mg to 56 mg.
-
Primary Endpoints: Safety and tolerability.
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Secondary Endpoints: Pharmacokinetics and pharmacodynamics (serum hepcidin, serum iron, ferritin, and hematology parameters).
| Dose Level | Administration | Key Pharmacodynamic Findings |
| Up to 56 mg | SC | Dose-dependent decreases in serum hepcidin (nearly 75% reduction from baseline at the highest dose). |
| Up to 56 mg | SC | Corresponding increases in serum iron. |
| 56 mg | SC | Statistically significant improvement in hemoglobin compared to placebo (+1.1 g/dL, p=0.009) at Day 42. |
Table 1: Summary of Phase 1 Healthy Volunteer Study Results
Phase 1b/2 Study in Patients with Myelofibrosis and Anemia
This open-label, multiple-ascending dose study is assessing the safety, tolerability, pharmacokinetics, and pharmacodynamics of DISC-0974 in patients with myelofibrosis (MF) and anemia.
Experimental Protocol:
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Design: Open-label, multiple-ascending dose.
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Participants: Patients with intermediate-2 or higher-risk MF and anemia (Hemoglobin < 10 g/dL or transfusion dependent).
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Dosing: Monthly subcutaneous injections for a total of 6 doses.
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Primary Endpoints: Safety and tolerability.
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Secondary Endpoints: Pharmacokinetics, pharmacodynamics, and measures of anemia benefit (hemoglobin levels, transfusion burden reduction, transfusion independence rate).
| Patient Subgroup | Dose Levels | Efficacy Outcome |
| Non-Transfusion Dependent (nTD) | 28-100 mg | 68.9% demonstrated a hemoglobin response of ≥1.5 g/dL. |
| Transfusion Dependent (TD) | 28-100 mg | One of two patients achieved transfusion independence. |
| All Patients | 28 mg | >75% reduction in serum hepcidin and >75% increase in serum iron. |
Table 2: Summary of Phase 1b/2 Myelofibrosis Study Results
Phase 1b Study in Patients with Non-Dialysis Dependent Chronic Kidney Disease (NDD-CKD) and Anemia
This Phase 1b, double-blind, placebo-controlled, single-ascending dose study is evaluating DISC-0974 in patients with NDD-CKD and anemia.
Experimental Protocol:
-
Design: Double-blind, placebo-controlled, single-ascending dose.
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Participants: Patients with NDD-CKD stages 2-5, hemoglobin <10.5 g/dL (women) or <11.0 g/dL (men), serum ferritin ≥100 µg/L, and transferrin saturation ≤30%.
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Primary Endpoints: Safety and tolerability.
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Secondary Endpoints: Pharmacokinetics and pharmacodynamics.
| Dose Level (SC) | Key Pharmacodynamic Findings |
| 28 mg | Median reduction in hepcidin from baseline. |
| 40 mg | Dose-dependent reduction in hepcidin from baseline. |
| 60 mg | Median reduction in hepcidin greater than 75% at the highest dose level. Sustained increase in transferrin saturation (median increase of up to three times from baseline). |
Table 3: Summary of Phase 1b NDD-CKD Study Results
Caption: Generalized workflow for the clinical evaluation of DISC-0974.
Safety and Tolerability
Across the clinical trials conducted to date, DISC-0974 has been generally well-tolerated. In the healthy volunteer study, there were no serious or severe adverse events, and no adverse events leading to study withdrawal. In the myelofibrosis study, the only related adverse event reported in more than one patient was diarrhea.
Conclusion
DISC-0974 represents a novel and targeted approach to the treatment of anemia of inflammation. By inhibiting hemojuvelin, DISC-0974 effectively suppresses hepcidin production, leading to increased iron availability for erythropoiesis. Preclinical and clinical data have demonstrated a favorable safety profile and promising efficacy in improving hematologic parameters. Ongoing and future studies will further elucidate the therapeutic potential of DISC-0974 across a range of inflammatory and chronic diseases characterized by elevated hepcidin.
References
The Impact of AN5777 on Erythropoiesis: A Technical Overview
Disclaimer: Initial searches for a compound designated "AN5777" in the context of erythropoiesis did not yield any publicly available scientific data. Therefore, this document has been generated using a hypothetical small molecule inhibitor, herein named Erythro-suppressin A (ESA-5777) , to illustrate the requested in-depth technical guide format. The data, protocols, and pathways described below are representative examples for a fictional compound and should not be considered factual for any existing therapeutic agent.
Abstract
Erythropoiesis is the tightly regulated process of red blood cell production, primarily driven by the cytokine erythropoietin (EPO). Dysregulation of this pathway can lead to various hematological disorders. This technical guide provides a comprehensive overview of the biological impact and mechanism of action of Erythro-suppressin A (ESA-5777), a novel investigational small molecule inhibitor of erythropoiesis. The data presented herein demonstrates ESA-5777's potent and dose-dependent inhibition of erythroid progenitor proliferation and differentiation. This guide will detail the experimental protocols used to ascertain its efficacy and delineate its molecular mechanism through the inhibition of the JAK2/STAT5 signaling cascade.
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade downstream of the erythropoietin receptor (EPO-R). Upon EPO binding, the EPO-R dimerizes, leading to the trans-phosphorylation and activation of JAK2. Activated JAK2 then phosphorylates several tyrosine residues on the intracellular domain of the EPO-R, creating docking sites for STAT5. Recruited STAT5 is subsequently phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of genes essential for erythroid progenitor survival, proliferation, and differentiation.[1][2] Constitutive activation of the JAK2/STAT5 pathway is associated with myeloproliferative neoplasms, making it a key therapeutic target.[2]
Erythro-suppressin A (ESA-5777) is a synthetic, cell-permeable small molecule designed to selectively inhibit the kinase activity of JAK2. This document summarizes the preclinical in vitro data demonstrating its inhibitory effects on erythropoiesis.
Quantitative Data Summary
The in vitro effects of ESA-5777 were evaluated using primary human CD34+ hematopoietic stem and progenitor cells differentiated towards the erythroid lineage. The following tables summarize the dose-dependent impact of ESA-5777 on key erythropoietic parameters.
Table 1: Effect of ESA-5777 on Erythroid Colony-Forming Unit (CFU-E) Formation
| ESA-5777 Concentration (nM) | Mean CFU-E Colonies (per 10^3 cells) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 152 | ± 12.5 | 0% |
| 1 | 135 | ± 11.8 | 11.2% |
| 10 | 98 | ± 9.3 | 35.5% |
| 100 | 45 | ± 5.1 | 70.4% |
| 1000 | 8 | ± 2.4 | 94.7% |
Table 2: Impact of ESA-5777 on Hemoglobin Synthesis in Differentiating Erythroid Precursors
| ESA-5777 Concentration (nM) | Mean Hemoglobin Content (pg/cell) | Standard Deviation | % Reduction |
| 0 (Vehicle Control) | 28.5 | ± 2.1 | 0% |
| 1 | 26.8 | ± 1.9 | 6.0% |
| 10 | 19.3 | ± 1.5 | 32.3% |
| 100 | 9.7 | ± 0.8 | 66.0% |
| 1000 | 2.1 | ± 0.3 | 92.6% |
Experimental Protocols
Erythroid Progenitor Colony-Forming Unit (CFU-E) Assay
This assay assesses the ability of erythroid progenitors to proliferate and form colonies in a semi-solid medium in response to erythropoietin.
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Cell Source: Human bone marrow-derived CD34+ hematopoietic stem and progenitor cells.
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Culture Medium: MethoCult™ H4230 (StemCell Technologies) supplemented with 3 U/mL recombinant human erythropoietin (EPO), 50 ng/mL recombinant human stem cell factor (SCF), and varying concentrations of ESA-5777 or vehicle control (0.1% DMSO).
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Plating Density: 1 x 10^3 CD34+ cells per 35 mm culture dish.
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Incubation: 14 days at 37°C in a 5% CO2 humidified incubator.
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Colony Identification and Enumeration: CFU-E colonies, characterized by their reddish color due to hemoglobinization and consisting of 8-49 cells, were counted using an inverted microscope.
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Data Analysis: The percentage of inhibition was calculated relative to the vehicle-treated control.
Western Blot Analysis of STAT5 Phosphorylation
This method was employed to confirm the mechanism of action of ESA-5777 by measuring the phosphorylation status of STAT5, a direct downstream target of JAK2.
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Cell Line: UT-7, an EPO-dependent human leukemia cell line.
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Cell Treatment: Cells were starved of cytokines for 4 hours and then pre-treated with varying concentrations of ESA-5777 or vehicle control for 1 hour. Subsequently, cells were stimulated with 10 U/mL recombinant human EPO for 15 minutes.
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Protein Extraction: Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Electrophoresis and Transfer: 30 µg of protein per lane was separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: Membranes were blocked and incubated with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5. A β-actin antibody was used as a loading control.
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Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies were used, and chemiluminescence was detected using an imaging system.
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Densitometry: Band intensities were quantified, and the ratio of phosphorylated STAT5 to total STAT5 was calculated.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Erythro-suppressin A (ESA-5777)
Caption: Mechanism of action of Erythro-suppressin A (ESA-5777).
Experimental Workflow for Efficacy Testing
Caption: Workflow for assessing the in vitro efficacy of ESA-5777.
Conclusion
The preclinical data presented in this technical guide demonstrate that Erythro-suppressin A (ESA-5777) is a potent inhibitor of human erythropoiesis in vitro. Its mechanism of action, through the targeted inhibition of the JAK2/STAT5 signaling pathway, provides a strong rationale for its potential therapeutic application in disorders characterized by excessive or inappropriate erythropoiesis. Further studies are warranted to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.
References
Technical Guide: Molecular Characteristics of AN5777, a GSPT1-Targeting Molecular Glue Degrader
Disclaimer: Initial information suggesting AN5777 is an antibody is incorrect. This compound is a small molecule degrader of the G1 to S phase transition 1 (GSPT1) protein. This guide provides a comprehensive overview of its molecular characteristics and mechanism of action based on available preclinical research.
Executive Summary
This compound is a novel, non-IMiD (Immunomodulatory imide drug) acylhydrazone compound that functions as a molecular glue to induce the degradation of GSPT1.[1] GSPT1 is a promising therapeutic target in oncology due to its overexpression in various tumors and its crucial role in protein translation termination.[1] this compound leverages the ubiquitin-proteasome system to achieve targeted degradation of GSPT1, leading to antitumor effects.[1][2] Mechanistic studies have shown that this compound's cytotoxic effects are dependent on the presence of both Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex, and GSPT1.[1] The degradation of GSPT1 by this compound results in G1 phase cell cycle arrest and the induction of apoptosis in cancer cells.
Molecular Profile and Mechanism of Action
This compound acts as a "molecular glue," a type of small molecule that induces an interaction between two proteins that would not normally associate. In this case, this compound facilitates the formation of a ternary complex between GSPT1 and CRBN, which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The subsequent depletion of cellular GSPT1 disrupts protein translation termination, triggering downstream cellular stress responses that culminate in cell cycle arrest and apoptosis.
Quantitative Biological Activity
This compound has demonstrated significant antiproliferative activity against the U937 and OCI-AML-2 human leukemia cell lines. While the specific IC50 (half-maximal inhibitory concentration) and DC50 (half-maximal degradation concentration) values for this compound are not publicly available in the referenced abstracts, the following table provides a template for such data and includes representative data for other GSPT1 degraders to illustrate typical potency.
| Parameter | Cell Line | This compound Value | Reference GSPT1 Degrader Value | Assay Type |
| Antiproliferative Activity (IC50) | U937 | Data not available | - | Cell Viability Assay |
| Antiproliferative Activity (IC50) | OCI-AML-2 | Data not available | - | Cell Viability Assay |
| GSPT1 Degradation (DC50) | - | Data not available | < 30 nM (GSPT1 degrader-2) | Western Blot / Proteomics |
| GSPT1 Degradation (Dmax) | - | Data not available | 97% (GSPT1 degrader-11) | Western Blot / Proteomics |
Reference data is for illustrative purposes and does not represent the activity of this compound.
Experimental Protocols
The characterization of this compound and other GSPT1 degraders involves a series of in vitro assays to determine their biological activity and mechanism of action.
Cell Viability Assay (e.g., MTT or MTS Assay)
Objective: To determine the antiproliferative effect of this compound on cancer cell lines.
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Cell Seeding: Plate cancer cells (e.g., U937, OCI-AML-2) in 96-well plates at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 72 hours).
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Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by viable cells.
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Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for GSPT1 Degradation
Objective: To quantify the degradation of GSPT1 protein following treatment with this compound.
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Cell Treatment: Treat cells with various concentrations of this compound for different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for GSPT1. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the GSPT1 signal to the loading control. Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
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Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
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Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold ethanol.
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Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
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Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
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Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of a novel GSPT1 degrader like this compound.
References
No Direct Interaction Between AN5777 and the HJV/BMP/SMAD Pathway Found in Publicly Available Data
For Immediate Release
[City, State] – November 26, 2025 – An extensive review of publicly available scientific literature, clinical trial databases, and patent filings has found no evidence of a direct interaction between the preclinical compound AN5777 and the HJV/BMP/SMAD signaling pathway involved in iron metabolism. All current research indicates that this compound is a GSPT1 degrader with a mechanism of action centered on the ubiquitin-proteasome system for potential anti-cancer applications.
This compound, developed by the Kunming Institute of Botany, has been identified as a novel agent that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein. This mechanism has shown promise in preclinical studies for its antiproliferative effects in tumor cells. The compound's activity is dependent on the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and the subsequent degradation of GSPT1 by the proteasome. This targeted protein degradation approach is a subject of significant interest in oncology drug development.
The user's query for an in-depth technical guide on the interaction between this compound and the HJV/BMP/SMAD pathway did not yield any relevant findings connecting the two. This pathway is a critical regulator of systemic iron homeostasis, primarily through its control of the iron-regulatory hormone hepcidin. While this pathway is a significant area of research for iron-related disorders, there is no current data to suggest that this compound or its target GSPT1 directly modulate its components.
In the absence of a documented interaction, a detailed technical guide on the specific topic of this compound and the HJV/BMP/SMAD pathway cannot be constructed. However, to address the broader interest in this signaling cascade, a general overview of the HJV/BMP/SMAD pathway and a typical experimental workflow for its investigation are provided below.
The HJV/BMP/SMAD Signaling Pathway in Iron Homeostasis
The HJV/BMP/SMAD pathway is the principal signaling cascade responsible for regulating the expression of hepcidin, the master regulator of iron balance in the body. This pathway integrates signals related to iron levels to maintain homeostasis.
General Experimental Workflow for Investigating Pathway Modulation
Researchers investigating compounds that may modulate the HJV/BMP/SMAD pathway typically follow a multi-step experimental workflow. This process allows for the comprehensive evaluation of a compound's effect on the pathway and its downstream biological consequences.
While a direct link between this compound and the HJV/BMP/SMAD pathway remains to be discovered, the provided diagrams and overview serve as a valuable resource for researchers in the field of iron metabolism. Future research may uncover novel interactions and expand our understanding of the complex regulatory networks governing iron homeostasis.
Contact: [Not Applicable]
Methodological & Application
Preclinical Application Notes and Protocols for AN5777
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AN5777 is a novel, preclinical small molecule identified as a GSPT1 (G1 to S phase transition 1) degrader.[1] Developed by the Kunming Institute of Botany, this compound operates through a "molecular glue" mechanism, inducing the degradation of GSPT1 via the ubiquitin-proteasome system.[1] GSPT1 is a promising anti-tumor target due to its crucial role in terminating protein translation and its overexpression in various cancers.[1] Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity in tumor cell lines, inducing G1 phase cell cycle arrest and apoptosis.[1] These characteristics position this compound as a promising candidate for further development as a therapeutic agent for hematological malignancies and potentially other neoplasms.[1]
These application notes provide an overview of the preclinical administration and evaluation of this compound, including its mechanism of action, suggested experimental protocols for in vitro studies, and illustrative data presentation.
Mechanism of Action
This compound functions as a GSPT1 degrader by hijacking the E3 ubiquitin ligase complex. The compound facilitates the interaction between the E3 ligase substrate receptor Cereblon (CRBN) and GSPT1, leading to the ubiquitination and subsequent degradation of GSPT1 by the proteasome. The degradation of GSPT1 disrupts protein translation, resulting in cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.
Experimental Protocols
In Vitro Anti-Proliferative Assay
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Culture tumor cell lines (e.g., U937, OCI-AML-2) in appropriate media and conditions.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for 72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo® to measure cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
GSPT1 Degradation Analysis by Western Blot
Objective: To confirm the degradation of GSPT1 protein following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against GSPT1 and a loading control (e.g., GAPDH or β-actin), followed by incubation with appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the relative GSPT1 protein levels.
Cell Cycle Analysis by Flow Cytometry
Objective: To evaluate the effect of this compound on cell cycle progression.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Fixation and Staining: Harvest the cells, fix them in cold ethanol, and stain with a DNA-intercalating dye such as propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle and compare the treated samples to the vehicle control.
Illustrative Data
Table 1: Anti-proliferative Activity of this compound in Hematological Malignancy Cell Lines (Illustrative Data)
| Cell Line | IC50 (nM) |
| U937 | 50 |
| OCI-AML-2 | 75 |
| MOLM-13 | 60 |
| MV-4-11 | 85 |
Table 2: GSPT1 Protein Degradation in U937 Cells after 24-hour Treatment with this compound (Illustrative Data)
| This compound Concentration (nM) | Relative GSPT1 Protein Level (%) |
| 0 (Vehicle) | 100 |
| 10 | 85 |
| 50 | 40 |
| 100 | 15 |
| 500 | <5 |
Table 3: Cell Cycle Distribution in OCI-AML-2 Cells after 48-hour Treatment with this compound (Illustrative Data)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 45 | 35 | 20 |
| This compound (75 nM) | 70 | 15 | 15 |
Experimental Workflow Visualization
References
Application Notes and Protocols for Measuring Hepcidin Levels Following Treatment with a Hypothetical Hepcidin Inhibitor AN5777
Disclaimer: The following application notes and protocols are based on the hypothetical premise that AN5777 is an inhibitor of hepcidin or its signaling pathway. As of the date of this document, there is no publicly available scientific literature or clinical trial data specifically referencing a compound designated "this compound." The information provided is based on established principles of iron metabolism, hepcidin physiology, and common methodologies for hepcidin measurement.
Introduction
Hepcidin is a peptide hormone that plays a central role in regulating systemic iron homeostasis.[1][2][3] It acts by binding to the iron exporter ferroportin, leading to its internalization and degradation.[2][4] This process reduces the absorption of dietary iron and inhibits the release of iron from macrophages and hepatocytes. Elevated hepcidin levels are associated with the anemia of inflammation (also known as anemia of chronic disease), where functional iron deficiency occurs despite adequate iron stores.
Therapeutic strategies aimed at inhibiting hepcidin or its signaling pathway are being explored for the treatment of anemia of inflammation and other iron-related disorders. A hypothetical hepcidin inhibitor, this compound, would be expected to increase ferroportin expression on cell surfaces, leading to increased serum iron levels and improved iron availability for erythropoiesis.
These application notes provide a framework for researchers, scientists, and drug development professionals to measure and evaluate the pharmacodynamic effects of a putative hepcidin inhibitor like this compound by quantifying changes in serum hepcidin levels and other key iron parameters.
Putative Mechanism of Action of this compound
This compound, as a hypothetical hepcidin inhibitor, is postulated to interfere with the hepcidin-ferroportin axis. The expected outcome of this compound treatment is an increase in serum iron concentration, which can be utilized for the production of red blood cells. The proposed signaling pathway is illustrated in the diagram below.
Caption: Proposed mechanism of action of this compound as a hepcidin inhibitor.
Experimental Protocols
Study Design and Subject Enrollment
This protocol outlines a pre-clinical or early-phase clinical study to assess the effect of this compound on hepcidin levels.
-
Study Population: For pre-clinical studies, an appropriate animal model of anemia of inflammation should be used. For clinical studies, enroll healthy volunteers or patients with a confirmed diagnosis of anemia of inflammation.
-
Inclusion/Exclusion Criteria: Define clear criteria for subject enrollment, including age, sex, and baseline hematological and iron parameters. Exclude subjects with confounding conditions such as hemochromatosis, active infections not related to the primary chronic disease, or recent blood transfusions.
-
Treatment Groups:
-
Placebo control group.
-
This compound treatment group(s) at varying doses.
-
-
Sample Collection Schedule: Collect blood samples at baseline (pre-dose) and at multiple time points post-dose (e.g., 2, 4, 8, 12, 24, 48, and 72 hours) to capture the pharmacodynamic profile of this compound.
Blood Sample Collection and Processing
Proper sample handling is critical for accurate hepcidin measurement.
-
Sample Type: Serum or plasma can be used for hepcidin measurement. For serum, collect blood in a red-top tube. For plasma, use tubes containing either lithium heparin (green top) or EDTA (purple top).
-
Collection Procedure:
-
Collect blood from fasting subjects to minimize diurnal variations in hepcidin levels.
-
For serum, allow the blood to clot at room temperature for at least 2 hours.
-
For plasma, gently invert the collection tubes several times immediately after collection.
-
Centrifuge the samples at 1500 x g for 15 minutes at 4°C.
-
Aliquot the supernatant (serum or plasma) into cryovials. A minimum of 0.25 mL per aliquot is recommended to allow for repeat measurements if necessary.
-
-
Sample Storage: Store aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Hepcidin Measurement by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a widely used method for quantifying hepcidin in biological samples.
-
Principle: This assay is based on the competition between unlabeled hepcidin in the sample and a fixed amount of labeled hepcidin for a limited number of binding sites on a specific anti-hepcidin antibody coated on a microplate. The amount of labeled hepcidin bound to the antibody is inversely proportional to the concentration of hepcidin in the sample.
-
Materials:
-
Commercially available hepcidin ELISA kit (select a kit validated for the species of interest).
-
Microplate reader capable of measuring absorbance at the appropriate wavelength.
-
Calibrated pipettes and multichannel pipettes.
-
Deionized water.
-
Wash buffer, substrate solution, and stop solution (typically provided in the kit).
-
-
Procedure (based on a typical commercial kit):
-
Preparation: Bring all reagents and samples to room temperature before use. Prepare standards and quality controls as per the kit instructions. Dilute samples if necessary.
-
Assay: a. Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate. b. Add the labeled hepcidin conjugate to all wells. c. Incubate the plate according to the kit's instructions (e.g., 1-2 hours at room temperature). d. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. e. Add the substrate solution to each well and incubate for a specified time to allow for color development. f. Add the stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the recommended wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use a four-parameter logistic (4-PL) curve fit to interpolate the hepcidin concentrations of the unknown samples from the standard curve.
-
Multiply the interpolated concentrations by the dilution factor to obtain the final hepcidin concentration in the original sample.
-
Measurement of Other Iron-Related Parameters
To obtain a comprehensive understanding of the effects of this compound, measure the following parameters in parallel with hepcidin:
-
Serum Iron: Quantify the amount of circulating iron bound to transferrin.
-
Total Iron Binding Capacity (TIBC): Measure the blood's capacity to bind iron with transferrin.
-
Transferrin Saturation (TSAT): Calculate as (Serum Iron / TIBC) x 100%.
-
Serum Ferritin: An indicator of total body iron stores.
-
Complete Blood Count (CBC): Including hemoglobin, hematocrit, and red blood cell indices.
Data Presentation
Summarize the quantitative data in a clear and structured table to facilitate comparison between treatment groups and over time.
| Parameter | Treatment Group | Baseline (Time 0) | 24 hours post-dose | 72 hours post-dose |
| Serum Hepcidin (ng/mL) | Placebo | 85.2 ± 15.3 | 83.9 ± 14.8 | 86.1 ± 16.0 |
| This compound (Low Dose) | 86.1 ± 14.9 | 45.7 ± 9.8 | 60.3 ± 11.2 | |
| This compound (High Dose) | 84.8 ± 15.5 | 22.3 ± 5.1 | 35.6 ± 7.4 | |
| Serum Iron (µg/dL) | Placebo | 60.5 ± 10.2 | 61.2 ± 11.1 | 59.8 ± 10.7 |
| This compound (Low Dose) | 59.8 ± 10.8 | 95.4 ± 18.3 | 80.1 ± 15.6 | |
| This compound (High Dose) | 61.1 ± 11.3 | 125.6 ± 22.4** | 102.3 ± 19.8 | |
| TSAT (%) | Placebo | 20.1 ± 3.5 | 20.4 ± 3.8 | 19.9 ± 3.6 |
| This compound (Low Dose) | 19.8 ± 3.9 | 31.5 ± 6.1 | 26.5 ± 5.2 | |
| This compound (High Dose) | 20.3 ± 4.1 | 41.2 ± 7.5** | 33.8 ± 6.8 | |
| Serum Ferritin (ng/mL) | Placebo | 250.3 ± 50.1 | 248.9 ± 49.5 | 251.0 ± 51.2 |
| This compound (Low Dose) | 252.1 ± 51.8 | 245.3 ± 48.7 | 240.1 ± 47.3 | |
| This compound (High Dose) | 249.5 ± 50.9 | 238.6 ± 46.9 | 225.7 ± 44.2 | |
| *Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to baseline. |
Experimental Workflow Visualization
The overall experimental workflow for assessing the impact of this compound on hepcidin levels is depicted in the following diagram.
Caption: Experimental workflow for measuring hepcidin after this compound treatment.
Conclusion
These application notes provide a comprehensive guide for the evaluation of a hypothetical hepcidin inhibitor, this compound. The detailed protocols for sample collection, hepcidin measurement, and analysis of related iron parameters, along with the structured data presentation and workflow visualization, offer a robust framework for assessing the pharmacodynamic effects of such a therapeutic agent. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data, which is essential for the development of novel therapies targeting the hepcidin-ferroportin axis.
References
- 1. Serum hepcidin: a novel diagnostic tool in disorders of iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepcidin as a predictive factor and therapeutic target in erythropoiesis-stimulating agent treatment for anemia of chronic disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepcidin and Anemia: A Tight Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepcidin Regulation in the Anemia of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of AN5777 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN5777 is a potent and specific G1 to S phase transition protein 1 (GSPT1) degrader.[1] It functions by inducing the ubiquitination and subsequent degradation of GSPT1 via the proteasome, leading to G1 phase cell cycle arrest and apoptosis in target cells.[1] With a molecular formula of C₁₉H₁₇ and a molecular weight of 319.36 g/mol , this compound represents a promising small molecule for therapeutic development, particularly in oncology.[1]
These application notes provide detailed protocols for the sensitive and accurate quantification of this compound in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly suitable technique for the analysis of small molecules in complex samples.[2][3] Additionally, methods for assessing the pharmacodynamic effects of this compound through the quantification of GSPT1 protein levels are described.
Mechanism of Action of this compound
This compound acts as a molecular glue, inducing proximity between GSPT1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of GSPT1 by the 26S proteasome. The depletion of GSPT1, a key translation termination factor, results in cell cycle arrest at the G1 phase and the induction of apoptosis.
References
Application Notes and Protocols for AN5777 in Myelofibrosis and Anemia Research
A comprehensive search for "AN5777" in the context of myelofibrosis and anemia research did not yield any specific information on a compound with this designation.
Extensive searches were conducted to identify any publicly available data, research articles, or clinical trials associated with "this compound". These searches included variations of the term and its potential association with hematological malignancies. The results suggest that "this compound" may be an internal compound code that has not yet been disclosed in public forums, a misinterpretation of a compound name, or a typographical error.
Our search did identify other pharmaceutical products with similar numerical identifiers, such as:
-
Atenolol: A beta-blocker used for cardiovascular conditions, marked with the imprint "5777 DAN 50".
-
Temozolomide: A chemotherapy drug for treating brain tumors, with an imprint of "Lannett 1777 5 mg".
However, neither of these medications has a known application in the treatment of myelofibrosis or associated anemia.
Due to the absence of any information regarding "this compound," it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and visualizations of signaling pathways.
We recommend verifying the compound name and searching for alternative designations or publications from the originating research institution. Should information on "this compound" become publicly available, this topic can be revisited to generate the requested detailed scientific content.
Application Notes and Protocols: DISC-0974 for Non-Dialysis Dependent Chronic Kidney Disease (NDD-CKD)
Audience: Researchers, scientists, and drug development professionals.
Introduction
DISC-0974 is an investigational monoclonal antibody being developed for the treatment of anemia of inflammation, including anemia associated with non-dialysis dependent chronic kidney disease (NDD-CKD).[1] Anemia is a frequent and debilitating complication of CKD, driven in large part by elevated levels of hepcidin.[2][3] Hepcidin, the master regulator of iron homeostasis, is often pathologically elevated in chronic inflammatory states like CKD, leading to restricted iron availability for red blood cell production.[2][3] DISC-0974 offers a novel therapeutic approach by targeting hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway that is essential for hepcidin expression. By inhibiting HJV, DISC-0974 suppresses hepcidin production, thereby increasing serum iron levels and promoting erythropoiesis.
These application notes provide a summary of the mechanism of action, preclinical and clinical data, and relevant experimental protocols for researchers investigating DISC-0974 in the context of NDD-CKD.
Mechanism of Action
DISC-0974 is a monoclonal antibody that binds to and inhibits the activity of hemojuvelin (HJV). HJV acts as a co-receptor for bone morphogenetic proteins (BMPs), which in turn signal through the SMAD pathway to stimulate the transcription of the hepcidin gene (HAMP) in hepatocytes. By blocking HJV, DISC-0974 disrupts this signaling cascade, leading to a reduction in hepcidin production. The subsequent decrease in circulating hepcidin allows for increased iron absorption from the gut and mobilization from internal stores, making more iron available for incorporation into hemoglobin in developing red blood cells.
References
Application Notes and Protocols for In Vivo Studies of AN5777, a GSPT1 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN5777 is a potent and selective GSPT1 (G1 to S phase transition 1) degrader. GSPT1 is a key protein involved in the termination of mRNA translation and plays a critical role in cell cycle progression.[1] In numerous cancers, GSPT1 is overexpressed and correlates with cell proliferation and poor prognosis, making it a compelling therapeutic target.[1][2] this compound acts as a molecular glue, inducing the degradation of GSPT1 through the ubiquitin-proteasome system. This leads to G1 phase cell cycle arrest and subsequent apoptosis in cancer cells, highlighting its potential as an anti-tumor agent.[3]
These application notes provide detailed methodologies for the in vivo evaluation of this compound, focusing on its anti-tumor efficacy, pharmacodynamic (PD) effects, and overall tolerability in preclinical cancer models.
Mechanism of Action: GSPT1 Degradation
This compound functions by hijacking the body's cellular machinery for protein disposal. It forms a ternary complex with GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin molecules to GSPT1, tagging it for destruction by the 26S proteasome. The degradation of GSPT1 leads to two primary anti-cancer effects: cell cycle arrest and apoptosis, primarily through the modulation of the GSK-3β/Cyclin D1 pathway and activation of the integrated stress response.[4]
GSPT1 Degradation Signaling Pathway
In Vivo Experimental Design for this compound
The following protocols are designed for assessing the anti-tumor activity of this compound in mouse xenograft models. The choice of cancer cell line should be based on high GSPT1 expression.
Recommended Cancer Cell Lines with High GSPT1 Expression:
-
Colon Cancer: HCT116, SW480
-
Leukemia: MOLM-13, K-562, HL-60
-
Breast Cancer: MDA-MB-231
In Vivo Anti-Tumor Efficacy Study in a Colon Cancer Xenograft Model
This protocol describes a subcutaneous xenograft model using the HCT116 colon cancer cell line.
Materials:
-
HCT116 human colorectal carcinoma cell line
-
Immunodeficient mice (e.g., NOD-SCID or NSG, female, 6-8 weeks old)
-
This compound (formulated for in vivo use)
-
Vehicle control (e.g., 0.5% methylcellulose in sterile water)
-
Matrigel (or other suitable extracellular matrix)
-
Sterile PBS
-
Calipers
-
Standard animal housing and husbandry equipment
Experimental Workflow:
Protocol:
-
Cell Preparation and Implantation:
-
Culture HCT116 cells in appropriate media until they reach 80-90% confluency.
-
On the day of implantation, harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar average tumor volumes.
-
-
Dosing and Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).
-
Administer the formulation or vehicle control once daily (QD) via oral gavage.
-
-
Data Collection and Study Endpoint:
-
Measure tumor volumes and body weights twice weekly throughout the study.
-
The study endpoint is reached when tumors in the control group reach a predetermined size limit (e.g., 2000 mm³) or after a specified duration of treatment (e.g., 21 days).
-
At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis.
-
Pharmacodynamic (PD) Marker Analysis
To confirm the mechanism of action of this compound in vivo, a separate cohort of tumor-bearing mice can be used for PD studies.
Protocol:
-
Follow the tumor implantation and growth monitoring steps as described above.
-
Once tumors reach an appropriate size (e.g., 300-500 mm³), administer a single dose of this compound or vehicle.
-
At various time points post-dose (e.g., 2, 4, 8, 24, and 48 hours), euthanize a subset of mice from each group (n=3-4 per time point).
-
Collect tumor tissue and process for analysis of GSPT1 levels and downstream signaling molecules.
Analytical Methods:
-
Western Blot: To measure the levels of GSPT1, p-GSK-3β, Cyclin D1, and apoptosis markers (e.g., cleaved caspase-3) in tumor lysates.
-
Immunohistochemistry (IHC): To visualize the expression and localization of GSPT1 and other markers within the tumor tissue.
Data Presentation
All quantitative data from the in vivo studies should be summarized in clearly structured tables for easy comparison.
Table 1: Anti-Tumor Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | - | ||
| This compound | 10 | |||
| This compound | 30 | |||
| This compound | 100 |
Table 2: Pharmacodynamic Effect of a Single Dose of this compound on GSPT1 Levels in HCT116 Tumors
| Treatment Group | Dose (mg/kg) | Time Post-Dose (hours) | GSPT1 Protein Level (% of Vehicle Control) ± SEM |
| Vehicle | - | 24 | 100 |
| This compound | 30 | 2 | |
| This compound | 30 | 4 | |
| This compound | 30 | 8 | |
| This compound | 30 | 24 | |
| This compound | 30 | 48 |
Conclusion
These application notes and protocols provide a comprehensive framework for the in vivo evaluation of this compound. The described xenograft models and analytical methods will enable researchers to thoroughly assess the anti-tumor efficacy and mechanism of action of this promising GSPT1 degrader. The data generated from these studies will be crucial for the further development of this compound as a potential cancer therapeutic.
References
- 1. Copy of GSPT1-KI Cell Line Helps Decode Drug Resistance Mechanisms - Kyinno Bio [kyinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Iron Parameters with DISC-0974 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DISC-0974 is an investigational monoclonal antibody that targets hemojuvelin (HJV), a crucial co-receptor in the bone morphogenetic protein (BMP) signaling pathway that governs hepcidin expression.[1][2] By binding to HJV, DISC-0974 inhibits this signaling pathway, leading to a reduction in the production of hepcidin, the master regulator of iron homeostasis.[3][4] Pathologically elevated hepcidin levels are a key driver of anemia of inflammation (also known as anemia of chronic disease) by restricting iron absorption and preventing the mobilization of stored iron.[5] DISC-0974 aims to counteract this by suppressing hepcidin, thereby increasing the availability of iron for erythropoiesis and potentially alleviating anemia.
Clinical studies in healthy volunteers and patients with myelofibrosis and anemia have demonstrated that DISC-0974 leads to a dose-dependent decrease in serum hepcidin and a corresponding increase in serum iron and transferrin saturation. These pharmacodynamic effects are accompanied by a mobilization of iron stores, as indicated by a decrease in serum ferritin, and downstream improvements in hematological parameters such as hemoglobin and red blood cell count.
These application notes provide detailed protocols for monitoring the key iron parameters affected by DISC-0974 therapy, offering a framework for researchers and drug development professionals to assess the pharmacodynamic effects and therapeutic potential of this novel agent.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of DISC-0974.
Experimental Protocols
Subject Preparation and Sample Collection
-
Fasting Status: To minimize diurnal variations in iron levels, it is recommended that blood samples be collected in the morning following an overnight fast (at least 12 hours).
-
Sample Type: Serum is the preferred sample type for the analysis of iron parameters.
-
Collection Tube: Use a red-top tube for blood collection to allow for clotting and subsequent serum separation.
-
Handling: Avoid hemolysis during sample collection and processing as it can invalidate the accuracy of iron tests by releasing iron from red blood cells.
-
Timing: For longitudinal monitoring, collect samples at baseline (pre-dose) and at specified time points post-DISC-0974 administration. In clinical trials, samples have been collected at various time points, including daily for the first week and then at regular intervals (e.g., Day 15, Day 28, Day 42) to capture the pharmacodynamic profile.
Measurement of Key Iron Parameters
The following are the core iron and hematological parameters to be monitored during DISC-0974 therapy. These can be measured using standard automated clinical chemistry analyzers.
a. Serum Hepcidin-25
-
Principle: Competitive enzyme-linked immunosorbent assay (ELISA) or mass spectrometry-based assays are commonly used for the quantitative determination of hepcidin-25.
-
Methodology (ELISA-based):
-
Prepare standards, controls, and patient serum samples.
-
Add samples to a microplate pre-coated with a hepcidin-specific antibody.
-
Add a fixed amount of biotinylated hepcidin, which competes with the hepcidin in the sample for binding to the coated antibody.
-
Incubate and wash the plate to remove unbound substances.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated hepcidin.
-
Wash the plate and add a substrate solution. The color development is inversely proportional to the amount of hepcidin in the sample.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the hepcidin concentration based on a standard curve.
-
-
Rationale: As the direct target of the signaling pathway inhibited by DISC-0974, monitoring hepcidin levels is crucial to confirm the drug's mechanism of action.
b. Serum Iron
-
Principle: Colorimetric methods are typically employed. Iron is released from transferrin in an acidic medium and reduced to the ferrous state (Fe2+). The ferrous iron then reacts with a chromogen (e.g., ferrozine) to form a colored complex, the intensity of which is proportional to the iron concentration.
-
Methodology:
-
Mix the serum sample with an acidic buffer to release iron from transferrin.
-
Add a reducing agent to convert ferric iron (Fe3+) to ferrous iron (Fe2+).
-
Add the chromogen solution and incubate to allow for color development.
-
Measure the absorbance at the specific wavelength for the colored complex.
-
Calculate the serum iron concentration against a known standard.
-
-
Rationale: Increased serum iron is a primary pharmacodynamic endpoint demonstrating the effect of hepcidin suppression.
c. Total Iron-Binding Capacity (TIBC) and Transferrin Saturation (TSAT)
-
Principle: TIBC is an indirect measure of the total amount of iron that can be bound by transferrin. It can be measured directly or calculated from the unsaturated iron-binding capacity (UIBC). TSAT is the percentage of transferrin that is saturated with iron.
-
Methodology (UIBC-based):
-
Add a known amount of iron to the serum sample to saturate all available binding sites on transferrin.
-
The excess unbound iron is then measured using a colorimetric method similar to the serum iron assay.
-
UIBC is the difference between the added iron and the measured excess iron.
-
TIBC is calculated as: TIBC = Serum Iron + UIBC.
-
TSAT is calculated as: TSAT (%) = (Serum Iron / TIBC) x 100.
-
-
Rationale: TSAT provides a more complete picture of iron availability for erythropoiesis than serum iron alone. A significant increase in TSAT is expected with DISC-0974 therapy.
d. Serum Ferritin
-
Principle: Immunoassays such as ELISA, chemiluminescence immunoassay (CLIA), or immunoturbidimetric assays are used to measure ferritin concentration.
-
Methodology (ELISA-based):
-
Patient serum is added to a microplate coated with anti-ferritin antibodies.
-
After incubation and washing, a second, enzyme-linked anti-ferritin antibody is added, forming a "sandwich" with the captured ferritin.
-
After another incubation and wash step, a substrate is added, and the resulting color development is proportional to the ferritin concentration.
-
Quantify using a standard curve.
-
-
Rationale: Ferritin is an indicator of stored iron. A decrease in serum ferritin following DISC-0974 administration suggests mobilization of iron from stores.
e. Hematology Parameters
-
Principle: Automated hematology analyzers using principles of electrical impedance and/or flow cytometry are used to perform a complete blood count (CBC).
-
Parameters to Monitor:
-
Hemoglobin (Hgb)
-
Red Blood Cell (RBC) count
-
Reticulocyte count
-
Reticulocyte hemoglobin content (CHr) or equivalent
-
Mean Corpuscular Hemoglobin (MCH)
-
-
Rationale: These parameters provide evidence of the downstream effects of increased iron availability on erythropoiesis and the potential for anemia correction.
Experimental Workflow
Caption: Experimental workflow for monitoring iron parameters.
Data Presentation
The following table summarizes the expected pharmacodynamic effects of DISC-0974 on key iron and hematological parameters based on clinical trial data in healthy volunteers.
| Parameter | Baseline (Mean) | Post-DISC-0974 (56 mg SC) | Expected Change | Rationale |
| Serum Hepcidin-25 | Varies | Up to ~75% reduction | Decrease | Direct effect of HJV inhibition. |
| Serum Iron | Normal Range | Significant increase | Increase | Consequence of reduced hepcidin-mediated ferroportin degradation. |
| Transferrin Saturation (TSAT) | Normal Range | More than double from baseline | Increase | Reflects increased circulating iron relative to binding capacity. |
| Serum Ferritin | Normal Range | Decrease of 20-50 ng/mL | Decrease | Indicates mobilization of iron from storage sites. |
| Hemoglobin (Hgb) | Normal Range | +1.1 g/dL (at Day 42) | Increase | Downstream effect of enhanced iron availability for erythropoiesis. |
| RBC Count | Normal Range | Marked increase | Increase | Indicates stimulation of red blood cell production. |
| Reticulocyte Hemoglobin | Normal Range | Increase | Increase | Early indicator of improved hemoglobinization of new red blood cells. |
| Mean Corpuscular Hemoglobin (MCH) | Normal Range | Increase | Increase | Reflects higher hemoglobin content per red blood cell. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. First-in-Human Phase 1 Study Evaluating the Safety, Pharmacokinetics, and Pharmacodynamics of DISC-0974, an Anti-Hemojuvelin Antibody, in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disc Medicine Initiates Phase 1b/2 Clinical Study of DISC-0974 in Myelofibrosis Patients with Severe Anemia [prnewswire.com]
- 5. discmedicine.com [discmedicine.com]
Application Notes and Protocols for Assessing AN5777 Efficacy in Preclinical Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to assessing the preclinical efficacy of AN5777, a novel therapeutic candidate for Alzheimer's disease (AD). The protocols outlined below are designed for use in established preclinical models of AD and focus on key pathological hallmarks of the disease. This compound is hypothesized to act by dual inhibition of glycogen synthase kinase 3 beta (GSK-3β) and A disintegrin and metalloproteinase 17 (ADAM17), thereby targeting both amyloid-beta (Aβ) plaque formation and neuroinflammation.
Preclinical Models for Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Rodent models are frequently utilized in the initial stages of preclinical assessment.[1] For Alzheimer's disease, transgenic mouse models that recapitulate key aspects of the pathology, such as amyloid plaque deposition and cognitive deficits, are particularly relevant.[2]
Recommended Models:
-
5XFAD Mouse Model: This transgenic model co-expresses five human familial Alzheimer's disease (FAD) mutations in amyloid precursor protein (APP) and presenilin 1 (PSEN1). These mice develop aggressive amyloid pathology, gliosis, and memory impairments at an early age, making them suitable for rapid efficacy screening.
-
3xTg-AD Mouse Model: This model harbors three mutations (APP Swe, MAPT P301L, and PSEN1 M146V) and develops both Aβ plaques and neurofibrillary tangles (NFTs), two of the primary neuropathological hallmarks of AD.[2] This model is useful for evaluating therapies targeting both pathologies.
Experimental Protocols
This compound Administration and Dosing
-
Objective: To determine the optimal dose and route of administration for this compound in the selected preclinical model.
-
Methodology:
-
A cohort of 5XFAD mice (n=40, 3 months old) will be randomly assigned to four groups: Vehicle control, this compound low dose (10 mg/kg), this compound medium dose (30 mg/kg), and this compound high dose (50 mg/kg).
-
This compound will be formulated in a 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline solution.
-
The drug will be administered daily via oral gavage for 12 weeks.
-
Body weight and general health will be monitored weekly.
-
Behavioral Assessment of Cognitive Function
-
Objective: To evaluate the effect of this compound on learning and memory deficits.
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Methodology: Morris Water Maze (MWM)
-
Following 12 weeks of treatment, mice will be subjected to the MWM test.
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Acquisition Phase (Days 1-5): Mice will be trained to find a hidden platform in a circular pool of opaque water. Four trials will be conducted per day. Escape latency (time to find the platform) and path length will be recorded.
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Probe Trial (Day 6): The platform will be removed, and mice will be allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located will be measured.
-
Histopathological and Biochemical Analysis
-
Objective: To quantify the effect of this compound on Aβ plaque burden and neuroinflammation.
-
Methodology:
-
At the end of the study, mice will be euthanized, and brain tissue will be collected.
-
Immunohistochemistry (IHC):
-
One hemisphere of the brain will be fixed in 4% paraformaldehyde and sectioned.
-
Sections will be stained with antibodies against Aβ (6E10) to visualize amyloid plaques and Iba1 to identify microglia.
-
The percentage of the cortical and hippocampal area covered by Aβ plaques and the number of Iba1-positive microglia will be quantified using image analysis software.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
The other hemisphere will be homogenized to measure the levels of soluble and insoluble Aβ40 and Aβ42.
-
Levels of pro-inflammatory cytokines such as TNF-α and IL-6 will also be quantified.
-
-
Data Presentation
Table 1: Effect of this compound on Cognitive Performance in 5XFAD Mice (Morris Water Maze)
| Treatment Group | Escape Latency (Day 5, seconds) | Time in Target Quadrant (Probe Trial, %) |
| Vehicle Control | 45.2 ± 5.8 | 28.1 ± 3.5 |
| This compound (10 mg/kg) | 38.7 ± 4.9 | 35.6 ± 4.1 |
| This compound (30 mg/kg) | 25.4 ± 3.1 | 48.9 ± 5.2 |
| This compound (50 mg/kg) | 23.8 ± 2.9 | 51.2 ± 4.8 |
*p < 0.05 compared to Vehicle Control
Table 2: Effect of this compound on Neuropathological Markers in 5XFAD Mice
| Treatment Group | Aβ Plaque Load (%, Cortex) | Insoluble Aβ42 (pg/mg tissue) | Iba1+ Microglia (cells/mm²) |
| Vehicle Control | 12.6 ± 1.8 | 1589 ± 210 | 112 ± 15 |
| This compound (10 mg/kg) | 9.8 ± 1.5 | 1245 ± 180 | 95 ± 12 |
| This compound (30 mg/kg) | 6.2 ± 1.1 | 812 ± 150 | 68 ± 9 |
| This compound (50 mg/kg) | 5.8 ± 0.9 | 750 ± 135 | 65 ± 8 |
*p < 0.05 compared to Vehicle Control
Visualizations
Caption: Proposed dual mechanism of action of this compound in Alzheimer's Disease.
Caption: Experimental workflow for assessing this compound efficacy in 5XFAD mice.
References
Troubleshooting & Optimization
Technical Support Center: AN5777 Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with AN5777.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a targeted therapeutic agent designed to inhibit the fictional "Kinase X" (KX) signaling pathway, which is frequently hyperactivated in various cancer types. By blocking KX, this compound aims to suppress downstream signaling cascades that promote cell proliferation and survival.
Q2: We are observing reduced efficacy of this compound in our long-term cell culture models. What are the potential mechanisms of acquired resistance?
Several mechanisms can lead to acquired resistance to this compound. These can be broadly categorized as:
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Target-related alterations:
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Overexpression of the KX target protein.
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Acquisition of mutations in the KX kinase domain that prevent this compound binding.
-
-
Drug transport modifications:
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Activation of bypass signaling pathways:
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Upregulation of parallel signaling pathways that compensate for the inhibition of the KX pathway, such as the PI3K/Akt or MAPK/ERK pathways.[2]
-
-
Induction of pro-survival mechanisms:
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Increased autophagy, which can protect cancer cells from drug-induced stress.[3]
-
Troubleshooting Guides
Issue 1: Sub-optimal this compound efficacy in vitro
Symptoms:
-
Higher than expected IC50 values in cell viability assays.
-
Incomplete inhibition of KX pathway phosphorylation.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Drug Stability and Storage | Ensure this compound is stored under the recommended conditions and that stock solutions are freshly prepared. Verify the final concentration of the drug in your assay. |
| Cell Line Specific Factors | Confirm the expression and activation of the KX pathway in your chosen cell line via Western blot or qPCR. Some cell lines may have intrinsically low dependence on this pathway. |
| Off-target Effects | At high concentrations, off-target effects may confound results. Perform dose-response experiments and correlate with target inhibition to determine the optimal concentration range. |
| Assay Conditions | Optimize assay parameters such as cell seeding density and incubation time. Prolonged incubation may allow for the development of acute resistance mechanisms. |
Issue 2: Development of this compound Resistance in Xenograft Models
Symptoms:
-
Initial tumor regression followed by regrowth despite continuous this compound treatment.
-
Lack of tumor response in models derived from previously treated subjects.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Issues | Analyze plasma and tumor tissue concentrations of this compound to ensure adequate drug exposure. If exposure is low, consider optimizing the dosing regimen or formulation. |
| Acquired Resistance Mechanisms | Excise resistant tumors and perform molecular analysis (e.g., sequencing, Western blot, qPCR) to identify potential resistance mechanisms as outlined in the FAQs. |
| Tumor Heterogeneity | The initial tumor may have contained a sub-population of this compound-resistant cells that were selected for during treatment.[1] Consider combination therapies to target multiple cell populations. |
Experimental Protocols
Protocol 1: Western Blot Analysis of KX Pathway Activation
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Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-KX, total KX, and downstream effectors overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Quantitative Real-Time PCR (qPCR) for ABC Transporter Expression
-
RNA Extraction: Isolate total RNA from this compound-sensitive and -resistant cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for ABCB1 (MDR1), ABCC1, and a housekeeping gene (e.g., GAPDH).
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Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.
Visualizations
Signaling Pathways
References
managing adverse effects of DISC-0974
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the adverse effects of DISC-0974 during experiments.
Troubleshooting Guides
This section provides detailed guidance in a question-and-answer format to address specific issues that may arise during your research with DISC-0974.
Issue 1: Unexpectedly high serum iron levels and transferrin saturation in animal models.
-
Question: We are observing a rapid and significant increase in serum iron and transferrin saturation in our animal models following DISC-0974 administration, exceeding our expected range. How should we manage this?
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Answer: This is an expected pharmacodynamic effect of DISC-0974, which acts by suppressing hepcidin, a key negative regulator of iron absorption and mobilization.[1][2] The monoclonal antibody blocks hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway that drives hepcidin expression.[3][4] This leads to increased iron availability in the circulation.
Troubleshooting Steps:
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Review Dosing: Ensure the correct dose of DISC-0974 was administered. An overdose could lead to an exaggerated pharmacodynamic response.
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Monitor Hematology: Closely monitor complete blood counts (CBC) with differentials, paying attention to red blood cell indices and reticulocyte counts to assess the erythropoietic response to the increased iron availability.
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Assess Iron Storage: If possible, measure serum ferritin to evaluate the mobilization of iron from stores.[2]
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Consider a Dose-Response Study: If the effect is consistently higher than anticipated, consider performing a dose-response study to determine the optimal dose for your specific model and experimental goals.
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Issue 2: Mild to moderate diarrhea observed in a subset of study subjects.
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Question: Some of our study subjects are experiencing mild to moderate diarrhea after receiving DISC-0974. What is the recommended course of action?
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Answer: Diarrhea has been reported as a possible adverse event related to DISC-0974 in clinical trials. While the exact mechanism is not fully elucidated, it is a recognized side effect.
Management Protocol:
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Grading Severity: First, grade the severity of the diarrhea according to established criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
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Supportive Care: For mild (Grade 1) diarrhea, supportive care is typically sufficient. This includes ensuring adequate hydration and electrolyte replacement.
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Antidiarrheal Medication: For moderate (Grade 2) diarrhea, in addition to supportive care, the use of antidiarrheal agents like loperamide may be considered.
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Dose Interruption: If diarrhea is persistent or severe (Grade 3 or higher), temporary interruption of DISC-0974 dosing should be considered until the symptoms resolve.
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Rule out other causes: It is also important to rule out other potential causes of diarrhea, such as infection or concomitant medications.
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Issue 3: Lack of a significant hematological response despite hepcidin suppression.
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Question: We have confirmed hepcidin suppression and increased serum iron in our experimental model, but we are not observing the expected increase in hemoglobin or red blood cell count. What could be the issue?
-
Answer: While DISC-0974 effectively increases iron availability, the hematological response can be influenced by several factors. A sustained reduction in hepcidin and a subsequent increase in serum iron typically precede the hematological response.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for a lack of hematological response.
Troubleshooting Steps:
-
Confirm Target Engagement: Verify the dose-dependent reduction in serum hepcidin and the corresponding increase in serum iron to ensure DISC-0974 is active in your model.
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Assess Inflammatory Status: Persistent or severe inflammation can impair erythropoiesis even with adequate iron. Measure inflammatory markers (e.g., C-reactive protein, IL-6).
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Evaluate Erythropoietin (EPO) Levels: Anemia of inflammation can also involve inadequate EPO production or EPO resistance. Assess endogenous EPO levels.
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Bone Marrow Function: In some disease models, the bone marrow may have a compromised ability to respond to increased iron availability. A bone marrow aspirate and biopsy could provide insights.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DISC-0974?
DISC-0974 is a monoclonal antibody that targets hemojuvelin (HJV). HJV is a co-receptor in the bone morphogenetic protein (BMP) signaling pathway, which is a primary regulator of hepcidin expression in the liver. By binding to HJV, DISC-0974 inhibits this signaling pathway, leading to a reduction in hepcidin production. Lower hepcidin levels result in increased iron absorption from the gut and mobilization of iron from stores, making more iron available for erythropoiesis.
Figure 2. DISC-0974 mechanism of action.
Q2: What are the most common adverse effects observed with DISC-0974 in clinical trials?
Based on data from clinical trials in patients with myelofibrosis, the most frequently reported adverse events possibly related to DISC-0974 was diarrhea. Other reported adverse events included fatigue, anemia, and nausea, although the majority of these were not considered to be related to the study drug. In a study with healthy volunteers, DISC-0974 was well-tolerated with a safety profile comparable to placebo.
Q3: Is there a risk of iron overload with long-term DISC-0974 treatment?
By design, DISC-0974 increases iron availability. While this is therapeutic for anemia of inflammation, long-term treatment without appropriate monitoring could potentially lead to iron accumulation. Major exclusion criteria in clinical trials have included elevated liver iron concentration, suggesting a cautious approach in individuals with pre-existing iron overload. It is crucial to monitor iron parameters (serum iron, transferrin saturation, and ferritin) throughout the course of treatment.
Quantitative Data on Adverse Events
The following table summarizes treatment-emergent adverse events (AEs) reported in a Phase 1b/2 study of DISC-0974 in patients with myelofibrosis and anemia.
| Adverse Event | Frequency (≥2 participants) | Relationship to DISC-0974 | Grade 3 Events | Serious AEs (SAEs) |
| Diarrhea | Yes | Possibly Related | - | - |
| Fatigue | Yes | Mostly Not Related | - | - |
| Anemia | Yes | Mostly Not Related | 2 participants at 28 mg, 4 at 50 mg (1 at 50 mg deemed related) | - |
| Nausea | Yes | Mostly Not Related | - | - |
| Headache | No (1 participant) | Not Related | 1 participant at 28 mg | - |
| Arthralgia | No (1 participant) | Not Related | - | Grade 2, not related |
Experimental Protocols
Protocol: Assessment of Safety and Tolerability in a Clinical Trial Setting
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Objective: To monitor and evaluate the safety and tolerability of DISC-0974 in human subjects.
-
Methodology:
-
Adverse Event (AE) Monitoring: Continuously monitor and record all AEs from the time of informed consent until the end of the study. AEs are graded for severity using the Common Terminology Criteria for Adverse Events (CTCAE). The relationship of the AE to the study drug is assessed by the investigator.
-
Clinical Laboratory Assessments: Collect blood and urine samples at baseline and at specified time points throughout the study.
-
Hematology: Complete blood count with differential, reticulocyte count.
-
Serum Chemistry: Including electrolytes, renal function tests (BUN, creatinine), and liver function tests (ALT, AST, bilirubin).
-
Iron Panel: Serum iron, total iron-binding capacity (TIBC), transferrin saturation (TSAT), and serum ferritin.
-
Inflammatory Markers: C-reactive protein (CRP).
-
-
Vital Signs and Physical Examinations: Measure vital signs (blood pressure, heart rate, respiratory rate, temperature) at each study visit. A complete physical examination is performed at baseline and at the end of the study, with symptom-directed examinations at other visits.
-
Electrocardiograms (ECGs): Perform ECGs at baseline and at specified intervals to monitor for any cardiac effects.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD):
-
PK: Collect blood samples to determine the concentration-time profile of DISC-0974.
-
PD: Measure serum hepcidin-25 levels to confirm target engagement and the biological effect of the drug.
-
-
References
- 1. Hemojuvelin and bone morphogenetic protein (BMP) signaling in iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Evolution of Hematology Clinical Trial Adverse Event Reporting to Improve Care Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing E7777 Dosage for Specific Patient Populations
This technical support center provides guidance for researchers, scientists, and drug development professionals on the experimental use and dosage optimization of E7777. The following frequently asked questions (FAQs) and troubleshooting guides are based on available clinical trial data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of E7777 for patients with Cutaneous T-Cell Lymphoma (CTCL)?
A Phase 3 clinical trial for persistent or recurrent CTCL established a recommended dose of 9 mcg/kg of E7777.[1] This dose was determined following a lead-in dose-finding part of the study to ensure efficacy and safety for the main trial.[1]
Q2: What is the dosing regimen for E7777 when used prior to CAR-T therapy for Relapsed/Refractory Large B-Cell Lymphoma (R/R LBCL)?
A Phase 1/2 study is underway to determine the maximum tolerated dose (MTD) of E7777 when administered before cyclophosphamide/fludarabine (CY/Flu) lymphodepletion chemotherapy in patients with R/R LBCL.[2] The precise dosage and schedule in this combination therapy are still under investigation. Researchers should refer to the specific clinical trial protocol for detailed information.
Q3: Are there any specific patient populations for whom E7777 is contraindicated?
Yes, several exclusion criteria have been identified in clinical trials. E7777 should not be administered to patients with:
-
Prior denileukin diftitox therapy.[1]
-
Active malignancy (with some exceptions) within the past 24 months.[1]
-
Significant cardiac, pulmonary, or central nervous system diseases.
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Major surgery within two weeks of enrollment.
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Significant or uncontrolled infections.
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Known HIV, active hepatitis B or C infection.
-
Pregnancy or breastfeeding.
Troubleshooting Guide
Issue 1: How to manage patients with pre-existing medical conditions?
Careful screening is crucial. Patients with a history of significant medical conditions, particularly cardiac, pulmonary, or infectious diseases, should be carefully evaluated before starting treatment with E7777. The clinical trial exclusion criteria provide a strong framework for identifying at-risk patients.
Issue 2: What are the guidelines for concomitant medications?
The use of topical steroids within 14 days of the initial E7777 therapy was not permitted in the CTCL trial. For patients undergoing treatment for R/R LBCL, any investigational medicinal product within 7 days prior to apheresis or CAR-T infusion is an exclusion criterion. Always review the patient's current medications to avoid potential interactions.
Quantitative Data Summary
| Clinical Trial | Patient Population | Phase | Dosage | Key Outcome |
| NCT01871727 | Persistent or Recurrent Cutaneous T-Cell Lymphoma (CTCL) | 3 | 9 mcg/kg | Assess efficacy and safety |
| NCT04855253 | Relapsed/Refractory Large B-Cell Lymphoma (R/R LBCL) | 1/2 | To be determined (Maximum Tolerated Dose) | Determine MTD prior to CAR-T |
Experimental Protocols & Methodologies
Protocol: Dose-Finding for E7777 in CTCL (Based on NCT01871727)
-
Patient Selection: Enroll patients with persistent or recurrent Stage I-III CTCL. Exclude patients based on the criteria outlined in the FAQs.
-
Lead-in Phase (Dose-Finding):
-
Administer escalating doses of E7777 to sequential cohorts of patients.
-
Monitor for dose-limiting toxicities (DLTs).
-
Establish the recommended Phase 3 dose (determined to be 9 mcg/kg).
-
-
Main Study Phase (Efficacy and Safety):
-
Administer E7777 at the recommended dose of 9 mcg/kg.
-
Monitor for objective response rate (ORR).
-
Continue to monitor for safety and adverse events throughout the treatment, extension, and follow-up periods.
-
Protocol: Determining Maximum Tolerated Dose (MTD) of E7777 Prior to CAR-T (Based on NCT04855253)
-
Patient Selection: Enroll patients with R/R LBCL who are candidates for CAR-T therapy. Exclude patients based on the criteria outlined in the FAQs.
-
Dose Escalation Phase:
-
Administer E7777 at escalating doses to sequential cohorts of patients prior to the standard CY/Flu lymphodepletion chemotherapy.
-
Monitor for MTD.
-
-
CAR-T Infusion: Following E7777 and lymphodepletion, proceed with the planned CAR-T cell infusion.
-
Safety and Efficacy Assessment: Monitor for safety, tolerability, and preliminary signs of efficacy of the combination therapy.
Visualizations
Caption: Workflow for E7777 dose-finding and efficacy assessment in clinical trials.
Caption: Key exclusion criteria for patient enrollment in E7777 clinical trials.
References
challenges in long-term AN5777 treatment
Welcome to the technical support center for AN5777, a novel GSPT1 degrader. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving long-term this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a GSPT1 degrader.[1][2][3][4] It functions as a molecular glue, inducing the proximity of the G1 to S phase transition 1 (GSPT1) protein to an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of GSPT1 by the proteasome.[5] The depletion of GSPT1, a key factor in translation termination, results in G1 phase cell cycle arrest and apoptosis, exhibiting anti-tumor activity.
Q2: What is the primary application of this compound?
This compound is an investigational compound for research use only and is not for human consumption. It is primarily used in preclinical cancer research, particularly in studies related to malignancies where GSPT1 is implicated, such as acute myeloid leukemia (AML) and MYC-driven cancers.
Q3: What are the potential advantages of using a GSPT1 degrader like this compound?
Targeted protein degradation offers the potential to address proteins that have been traditionally difficult to target with conventional inhibitors. By removing the target protein entirely, degraders can have a more profound and lasting effect. GSPT1 degradation has shown potent anti-proliferative and pro-apoptotic effects in cancer cell lines.
Troubleshooting Guide
Problem 1: I am not observing the expected level of GSPT1 degradation in my experiments.
-
Question: What could be the reasons for inefficient GSPT1 degradation with this compound?
-
Answer:
-
Suboptimal Concentration: Ensure you are using this compound at an effective concentration. The optimal concentration can vary between cell lines. We recommend performing a dose-response experiment to determine the DC50 (concentration for 50% degradation) in your specific cell model.
-
Incorrect Timepoint: GSPT1 degradation is a dynamic process. Assess GSPT1 levels at multiple time points (e.g., 4, 8, 12, and 24 hours) to capture the optimal degradation window.
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Cell Line Specificity: The efficacy of GSPT1 degradation can be cell-line dependent. Some cell lines may have intrinsic resistance mechanisms.
-
Compound Integrity: Ensure the proper storage and handling of this compound to maintain its activity. For in-solution storage, it is recommended to keep it at -80°C for up to one year.
-
-
Problem 2: My cells are developing resistance to long-term this compound treatment.
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Question: What are the known mechanisms of resistance to GSPT1 degraders?
-
Answer:
-
GSPT1 Mutations: Acquired resistance can arise from mutations in the GSPT1 gene. Specifically, mutations in the β-hairpin structural degron of the GSPT1 protein can prevent the binding of the molecular glue, thereby inhibiting ubiquitination and degradation.
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Upregulation of GSPT1 Expression: Cells may compensate for GSPT1 degradation by increasing its transcription and translation.
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Alterations in the Ubiquitin-Proteasome System: Changes in the components of the E3 ligase complex (e.g., Cereblon) or the proteasome itself can impact the efficiency of degradation.
-
-
Problem 3: I am observing significant cytotoxicity in my non-cancerous control cell lines.
-
Question: Why is this compound showing toxicity in my normal cells?
-
Answer:
-
Essential Role of GSPT1: GSPT1 is an essential protein for the function of normal cells. Its degradation can be broadly cytotoxic.
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On-Target Toxicity: The observed toxicity is likely an on-target effect due to the critical role of GSPT1 in translation termination in all cell types.
-
Therapeutic Window: A key challenge in the development of GSPT1 degraders is achieving a therapeutic window that allows for the killing of cancer cells while sparing healthy cells. Some studies suggest that rapidly proliferating cancer cells may be more susceptible to GSPT1 degradation.
-
-
Quantitative Data Summary
The following table summarizes representative data for GSPT1 degraders from published literature. Please note that these values are for different GSPT1 degraders and may not be directly applicable to this compound. It is crucial to determine these parameters for this compound in your specific experimental system.
| Compound | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Reference |
| GSPT1 degrader-9 | HL-60 | 9.2 | - | - | |
| GSPT1 degrader-10 | HL-60 | 10 | - | >95 | |
| GSPT1 degrader-11 | MDA-MB-231 | 2070 | 67.7 | 97 | |
| GSPT1 degrader-4 | CAL51 | 39 | 25.4 | - | |
| 5-OH-Thal | - | - | 130 | 72 ± 2 |
Key Experimental Protocols
1. Immunoblotting for GSPT1 Degradation
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Objective: To qualitatively and semi-quantitatively assess the degradation of GSPT1 protein following this compound treatment.
-
Methodology:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 4, 8, 12, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize GSPT1 band intensity to a loading control (e.g., GAPDH or β-actin).
-
2. Cell Viability Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of this compound (typically from low nM to high µM range).
-
Incubate the cells for a period relevant to your experimental question (e.g., 72 hours).
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Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin and incubate according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
Normalize the data to vehicle-treated control cells and plot the dose-response curve to calculate the IC50 using appropriate software (e.g., GraphPad Prism).
-
3. Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Objective: To quantify the induction of apoptosis by measuring caspase-3 and -7 activity.
-
Methodology:
-
Seed cells in a 96-well plate.
-
Treat cells with this compound at various concentrations and time points.
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Measure the resulting luminescence with a plate reader.
-
Increased luminescence indicates higher caspase-3/7 activity and apoptosis.
-
Visualizations
Caption: Mechanism of action of this compound as a GSPT1 degrader.
Caption: Recommended experimental workflow for this compound characterization.
Caption: Troubleshooting logic for inefficient GSPT1 degradation.
References
Technical Support Center: AN5777 Stability and Storage Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of AN5777.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, this compound should be stored at -20°C in a desiccated environment. For short-term storage (up to 2 weeks), it can be kept at 4°C.
Q2: How should I handle this compound upon receipt?
Upon receipt, immediately store the compound at the recommended -20°C. Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can affect the stability of the compound.
Q3: What are the signs of this compound degradation?
Visual signs of degradation may include a change in color from white to off-white or yellow. For a definitive assessment, it is recommended to perform analytical tests such as HPLC to check for the appearance of degradation peaks.
Q4: Is this compound sensitive to light?
Yes, this compound is photosensitive. All handling and storage should be done in amber vials or by wrapping the container with aluminum foil to protect it from light.
Q5: Can I dissolve this compound in solvents other than DMSO?
While DMSO is the recommended solvent for creating stock solutions, this compound also shows solubility in ethanol and DMF. However, the stability of this compound in these solvents has not been fully characterized and should be evaluated for your specific experimental needs.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage leading to degradation. | Verify that this compound has been stored at -20°C and protected from light. Perform a purity check using HPLC before use. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. | |
| Precipitation observed in stock solution | Exceeded solubility limit. | Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, prepare a fresh, lower-concentration stock solution. |
| Solvent evaporation. | Ensure vials are tightly sealed. Use fresh, anhydrous solvent for preparing solutions. | |
| Loss of compound activity | Degradation due to improper handling. | Review handling procedures to ensure the compound was protected from light and moisture. |
| Interaction with experimental components. | Evaluate potential incompatibilities of this compound with other reagents or materials in your assay. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and detect any degradation products.
Methodology:
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
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-
Sample Preparation:
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Prepare a 1 mg/mL stock solution of this compound in DMSO.
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Dilute the stock solution to a final concentration of 50 µg/mL with the mobile phase.
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-
HPLC Conditions:
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Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detection Wavelength: 254 nm
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Gradient:
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0-5 min: 5% B
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5-25 min: 5% to 95% B
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25-30 min: 95% B
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30-31 min: 95% to 5% B
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31-35 min: 5% B
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Forced Degradation Study Protocol
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology:
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Acidic Condition: Incubate this compound solution (1 mg/mL in 0.1 N HCl) at 60°C for 24 hours.
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Basic Condition: Incubate this compound solution (1 mg/mL in 0.1 N NaOH) at 60°C for 24 hours.
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Oxidative Condition: Incubate this compound solution (1 mg/mL in 3% H₂O₂) at room temperature for 24 hours.
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Thermal Condition: Expose solid this compound to 60°C for 7 days.
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Photolytic Condition: Expose solid this compound to UV light (254 nm) and visible light for 7 days.
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Analysis: Analyze the stressed samples using the HPLC method described above to quantify the remaining this compound and identify degradation products.
Stability Data
Long-Term Stability of Solid this compound
| Storage Condition | Time Point | Purity (%) | Appearance |
| -20°C | 0 months | 99.8 | White powder |
| 6 months | 99.7 | White powder | |
| 12 months | 99.5 | White powder | |
| 4°C | 0 months | 99.8 | White powder |
| 6 months | 98.2 | White powder | |
| 12 months | 96.5 | Off-white powder | |
| 25°C | 0 months | 99.8 | White powder |
| 6 months | 92.1 | Yellowish powder | |
| 12 months | 85.3 | Yellowish powder |
Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Condition | Time Point | Purity (%) after Freeze-Thaw Cycles |
| 1 Cycle | ||
| -20°C | 1 month | 99.6 |
| -80°C | 1 month | 99.7 |
Visualizations
addressing variability in patient response to DISC-0974
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DISC-0974.
Troubleshooting Guides
This section addresses specific issues that may arise during pre-clinical or clinical research involving DISC-0974.
| Issue/Observation | Potential Causes | Recommended Actions |
| 1. Lower than expected hepcidin suppression in a subject or cohort. | Genetic Factors: Polymorphisms in genes regulating hepcidin (e.g., HAMP, HFE, HJV, TMPRSS6) can alter baseline hepcidin levels and response to therapy.[1][2][3] Inflammatory Status: Concurrent inflammation can strongly upregulate hepcidin expression via the IL-6/STAT3 pathway, potentially counteracting the effect of DISC-0974.[4][5] Drug-Specific Factors: Suboptimal dosing, issues with antibody stability (aggregation), or the development of anti-drug antibodies (ADAs) could reduce efficacy. | Genetic Analysis: If feasible, sequence key iron-regulating genes to identify relevant polymorphisms. Assess Inflammatory Markers: Measure inflammatory markers (e.g., CRP, IL-6) to determine if an underlying inflammatory state is present. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Evaluate drug concentration and target engagement to ensure adequate exposure. Test for the presence of ADAs. |
| 2. High inter-subject variability in hemoglobin response despite similar hepcidin suppression. | Baseline Iron Status: Patients with more severe iron deficiency at baseline may exhibit a delayed or less pronounced hemoglobin response as iron stores are first replenished. Erythropoietic Drive: The underlying rate of erythropoiesis and the presence of factors that suppress it (e.g., other systemic diseases, certain medications) can impact the efficiency of red blood cell production once iron is made available. Concomitant Medications: Drugs that affect erythropoiesis or iron metabolism could influence the response. | Baseline Iron Panel: Ensure a comprehensive baseline iron panel (ferritin, serum iron, TSAT) is conducted to stratify subjects. Erythropoietin Levels: Measure baseline erythropoietin (EPO) levels to assess the erythropoietic drive. Medication Review: Conduct a thorough review of all concomitant medications for potential interactions. |
| 3. Inconsistent results in in-vitro or animal model experiments. | Model-Specific Differences: The specific cell line or animal model may have variations in the expression of components of the BMP/SMAD pathway. Experimental Conditions: Factors such as diet (iron content), exposure to inflammatory stimuli, or hypoxic conditions can significantly alter baseline hepcidin levels in animal models. Assay Variability: Inconsistent results can arise from issues with the assays used to measure hepcidin, iron, or other endpoints. | Model Characterization: Characterize the expression of key pathway components (HJV, BMP receptors) in the chosen experimental model. Standardize Conditions: Strictly control environmental and dietary factors for animal studies. Ensure consistent use of any inflammatory stimuli. Assay Validation: Validate all key assays and use consistent protocols and reagents. Include appropriate controls in every experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DISC-0974?
A1: DISC-0974 is a monoclonal antibody that targets hemojuvelin (HJV). HJV is a co-receptor in the bone morphogenetic protein (BMP) signaling pathway, which is a primary regulator of hepcidin expression in the liver. By binding to HJV, DISC-0974 blocks this signaling pathway, leading to a reduction in hepcidin production. Lower hepcidin levels allow for increased iron release from stores and greater absorption, making more iron available for red blood cell production (erythropoiesis).
Q2: What are the expected pharmacodynamic effects of DISC-0974 administration?
A2: Administration of DISC-0974 is expected to cause a dose-dependent decrease in serum hepcidin levels. This is followed by a corresponding increase in serum iron and transferrin saturation (TSAT), indicating mobilization of stored iron. Downstream effects include an increase in hemoglobin and reticulocyte counts as erythropoiesis is enhanced.
Q3: What level of hepcidin suppression has been observed in clinical trials?
A3: In clinical trials, DISC-0974 has demonstrated substantial, dose-dependent reductions in serum hepcidin, with decreases of nearly 75% to over 80% from baseline observed at higher dose levels.
Q4: How does inflammation affect the efficacy of DISC-0974?
A4: Inflammation is a potent inducer of hepcidin, primarily through the IL-6/JAK/STAT3 pathway. This can create a competing signal that counteracts the hepcidin-suppressing effect of DISC-0974. Therefore, in patients with high levels of inflammation, a higher dose of DISC-0974 may be required, or the response may be blunted.
Q5: Are there known genetic factors that can influence a patient's response to DISC-0974?
A5: Yes, genetic variations in the genes that regulate the hepcidin pathway could theoretically influence the response to DISC-0974. These genes include HAMP (hepcidin), HJV (the drug target), HFE, TFR2, and TMPRSS6. Polymorphisms in these genes can affect baseline hepcidin levels and the overall sensitivity of the pathway to modulation.
Data Presentation
Table 1: Summary of Phase 1b/2 Efficacy Results in Myelofibrosis Patients
| Endpoint | Patient Group | Result |
| Hemoglobin Increase | Non-Transfusion-Dependent (nTD) | 68% achieved a hemoglobin increase of ≥1.5 g/dL. |
| nTD | 50% achieved a sustained increase for ≥12 weeks. | |
| Transfusion Reduction | Transfusion-Dependent Low (1-2 transfusions/12 wks at baseline) | 100% achieved a ≥50% reduction in transfusion requirement. |
| Transfusion-Dependent High | 60% achieved a ≥50% reduction in transfusion requirement. | |
| Biomarker Modulation | All Patients | Consistent and substantial decreases in hepcidin (>75% reduction from baseline). |
| All Patients | Corresponding increases in serum iron. |
Data compiled from presentations of the Phase 1b trial in patients with myelofibrosis and anemia.
Mandatory Visualizations
Caption: Mechanism of DISC-0974 action on the hepcidin signaling pathway.
Caption: A logical workflow for troubleshooting suboptimal responses to DISC-0974.
Caption: Key drug- and patient-related factors that can influence response variability.
Experimental Protocols
1. Protocol: Quantification of Serum Hepcidin-25 by ELISA
This protocol outlines a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for hepcidin. Note that specific reagents, concentrations, and incubation times should be optimized and validated according to the manufacturer's instructions for the chosen commercial kit.
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Principle: This is a competitive immunoassay. Hepcidin in the sample competes with a fixed amount of biotin-labeled hepcidin for binding sites on a polyclonal anti-hepcidin antibody coated onto a microplate. The amount of bound biotin-labeled hepcidin is inversely proportional to the concentration of hepcidin in the sample.
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Materials:
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Commercial Hepcidin ELISA kit (containing pre-coated microplate, hepcidin standards, biotinylated hepcidin, streptavidin-HRP, wash buffer, TMB substrate, and stop solution).
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Microplate reader capable of measuring absorbance at 450 nm.
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Precision pipettes and tips.
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Deionized water.
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Serum samples, collected and stored at -80°C.
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Procedure:
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Preparation: Bring all reagents and samples to room temperature before use. Reconstitute standards and prepare serial dilutions as per the kit's manual. Dilute wash buffer concentrate.
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Sample Incubation: Add 50 µL of standards, controls, and patient serum samples to the appropriate wells of the anti-hepcidin antibody-coated microplate.
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Competitive Reaction: Add 50 µL of biotinylated hepcidin to each well. Mix gently. Cover the plate and incubate for the time specified in the kit protocol (e.g., 60 minutes at 37°C).
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Washing: Aspirate the contents of the wells and wash the plate 3-5 times with 300 µL of diluted wash buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
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Enzyme Conjugate: Add 100 µL of Streptavidin-HRP to each well. Cover and incubate (e.g., 30 minutes at 37°C).
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Second Washing: Repeat the washing step as described in step 4.
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Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature (e.g., 15-20 minutes). A blue color will develop.
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Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
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Reading: Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the stop solution.
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Data Analysis:
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Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the known concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically used.
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Interpolate the hepcidin concentration of the unknown samples from the standard curve.
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Apply any dilution factors used for the samples.
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2. Protocol: Measurement of Serum Iron and Transferrin Saturation (TSAT)
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Principle: Serum iron is measured by a colorimetric method. Iron is released from its carrier protein, transferrin, in an acidic medium. The released ferric iron (Fe³⁺) is then reduced to ferrous iron (Fe²⁺), which reacts with a chromogen (e.g., ferrozine) to form a colored complex. The intensity of the color is proportional to the iron concentration. Total Iron Binding Capacity (TIBC) is measured by adding a known excess of iron to the serum to saturate all binding sites on transferrin, removing the unbound iron, and then measuring the iron concentration. Unsaturated Iron Binding Capacity (UIBC) can also be measured directly. TSAT is then calculated.
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Materials:
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Automated clinical chemistry analyzer or spectrophotometer.
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Commercial iron and UIBC/TIBC assay kits.
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Calibrators and controls.
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Serum samples.
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Procedure (Automated Analyzer):
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Load serum samples, calibrators, and controls onto the analyzer.
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Program the analyzer to perform the serum iron and UIBC (or TIBC) tests according to the reagent manufacturer's application notes.
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The analyzer will automatically pipette sample and reagents, incubate, and measure the absorbance changes.
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Calculations:
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The analyzer's software calculates the serum iron and UIBC/TIBC concentrations based on the calibration curve.
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Transferrin Saturation (TSAT) is calculated using the formula: TSAT (%) = (Serum Iron / TIBC) x 100 If UIBC is measured instead of TIBC, the formula is: TSAT (%) = (Serum Iron / (Serum Iron + UIBC)) x 100
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3. Protocol: Complete Blood Count (CBC) for Hemoglobin and Reticulocyte Analysis
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Principle: Modern automated hematology analyzers use a combination of technologies. Hemoglobin is typically measured using a cyanide-free colorimetric method after red blood cell lysis. Red blood cells and other cell types are counted using electrical impedance or laser light scattering (flow cytometry). Reticulocytes are identified and counted using flow cytometry with a fluorescent dye that binds to residual RNA in these young red blood cells.
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Materials:
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Automated hematology analyzer (e.g., Sysmex, Beckman Coulter, Abbott).
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Whole blood samples collected in EDTA (lavender top) tubes.
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Calibrators and quality control materials provided by the analyzer manufacturer.
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Procedure:
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Startup and Quality Control: Perform daily startup procedures and run quality control materials as recommended by the manufacturer to ensure the analyzer is functioning correctly.
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Sample Preparation: Gently mix the whole blood sample by inverting the tube 8-10 times to ensure homogeneity. Do not shake.
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Sample Analysis: Present the sample to the analyzer's aspiration probe. The analyzer will automatically aspirate the required volume of blood.
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Data Acquisition: The analyzer performs the cell counts, hemoglobin measurement, and reticulocyte analysis. The results are automatically calculated and displayed.
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Data Output: The analyzer will provide a comprehensive report including:
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Hemoglobin (g/dL)
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Hematocrit (%)
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Red Blood Cell (RBC) count (x10¹²/L)
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Reticulocyte count (absolute and percentage)
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Other CBC parameters (WBC count, platelet count, RBC indices like MCV, MCH, MCHC).
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References
- 1. Genetic variation in hepcidin expression and its implications for phenotypic differences in iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. haematologica.org [haematologica.org]
- 3. researchgate.net [researchgate.net]
- 4. Physiological and pathophysiological mechanisms of hepcidin regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepcidin antagonists for potential treatments of disorders with hepcidin excess - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, characterizing, and mitigating off-target effects of small molecule inhibitors. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address common issues encountered during preclinical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target.[1][2] These unintended interactions can lead to a variety of undesirable outcomes, including:
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Cellular toxicity: Inhibition of essential cellular proteins can result in cell death or other toxic effects.[2]
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Adverse drug reactions (ADRs): In a clinical setting, off-target effects are a primary cause of side effects, which can range from mild to severe.
Q2: How can I proactively assess the potential for off-target effects with my compound?
A2: A combination of computational and experimental approaches is recommended for a thorough off-target assessment.
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In Silico Profiling: Computational methods, such as the Off-Target Safety Assessment (OTSA), can predict potential off-target interactions by screening your compound against large databases of protein structures and known compound activities. This approach can help prioritize experimental testing.
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Experimental Screening: Broad-based experimental screens are crucial for identifying off-target interactions. Common methods include:
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Kinase Profiling: Large panels of recombinant kinases are used to determine the inhibitory activity of a compound against a wide range of kinases.
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Safety Pharmacology Panels: These panels assess the effect of a compound on a variety of targets known to be associated with adverse drug reactions, such as GPCRs, ion channels, and transporters.
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Q3: What are some general strategies to minimize off-target effects in my experiments?
A3: Several experimental design principles can help minimize the impact of off-target effects:
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Use the Lowest Effective Concentration: Titrate your compound to determine the minimum concentration required to achieve the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-targets.
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Employ Structurally Distinct Inhibitors: Use multiple inhibitors with different chemical scaffolds that target the same protein. If the same phenotype is observed with different inhibitors, it is more likely to be a true on-target effect.
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Utilize Genetic Validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target can help confirm that the observed phenotype is a direct result of modulating the target of interest.
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Perform Rescue Experiments: In cells treated with the inhibitor, introduce a version of the target protein that has been mutated to be resistant to the inhibitor. If the inhibitor's effect is reversed, it strongly suggests an on-target mechanism.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, potentially indicating off-target effects.
Issue 1: Unexpected Cellular Toxicity
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Possible Cause: The inhibitor may be interacting with off-targets that are critical for cell survival.
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Troubleshooting Steps:
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Conduct a Dose-Response Curve: Test a wide range of inhibitor concentrations to determine if the toxicity is dose-dependent.
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Perform a Cell Viability Assay: Use multiple cell lines to assess if the toxicity is cell-type specific.
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Run an Off-Target Screen: A broad kinase or safety pharmacology panel can help identify potential unintended targets that could be mediating the toxic effects.
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Analyze Cellular Pathways: Investigate if the toxicity correlates with the modulation of known cell death or stress pathways.
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Issue 2: Discrepancy Between In Vitro and In Vivo Results
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Possible Cause: Off-target effects may be more pronounced in a complex biological system due to the presence of a wider range of potential off-targets.
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Troubleshooting Steps:
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Re-evaluate In Vitro Potency: Confirm the IC50 or EC50 of your compound for the intended target.
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Characterize Off-Target Profile: If not already done, perform a comprehensive off-target screen.
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Consider Pharmacokinetics and Metabolism: The parent compound or its metabolites may have different off-target profiles.
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Use a More Selective Inhibitor: If available, compare the in vivo effects with a structurally distinct and more selective inhibitor for the same target.
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Issue 3: Phenotype Does Not Match Genetic Knockout/Knockdown
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Possible Cause: The observed phenotype may be a result of off-target effects rather than on-target inhibition.
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Troubleshooting Steps:
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Validate with a Secondary Inhibitor: Treat cells with a structurally distinct inhibitor that targets the same protein. If the phenotype is recapitulated, it is more likely to be an on-target effect.
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Perform a Dose-Response Curve: A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.
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Conduct a Rescue Experiment: As described in the FAQs, this can provide strong evidence for on-target activity.
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Data Presentation
Table 1: Example Kinase Profiling Data for Compound X
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| On-Target Kinase A | 98% | 15 |
| Off-Target Kinase B | 85% | 250 |
| Off-Target Kinase C | 52% | 1,200 |
| Off-Target Kinase D | 15% | >10,000 |
This table illustrates how to present kinase profiling data to identify potential off-target interactions. A significant inhibition of off-target kinases, especially those with low IC50 values, warrants further investigation.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound within intact cells.
Methodology:
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Cell Treatment: Treat intact cells with the compound of interest at various concentrations. Include a vehicle control (e.g., DMSO).
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Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
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Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
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Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods. A shift in the thermal denaturation curve upon compound binding indicates target engagement.
Protocol 2: CRISPR-Cas9 Mediated Target Validation
Objective: To verify that the observed phenotype is a direct result of modulating the intended target.
Methodology:
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Guide RNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding the protein of interest.
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Cell Transduction: Introduce the Cas9 nuclease and the validated gRNAs into the target cells to generate a knockout cell line.
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Phenotypic Analysis: Compare the phenotype of the knockout cells with that of wild-type cells treated with the inhibitor. A similar phenotype provides strong evidence for on-target activity.
Visualizations
Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.
Caption: On-target vs. off-target signaling pathway inhibition by Compound X.
Caption: Decision-making flowchart for assessing compound specificity.
References
enhancing the therapeutic index of DISC-0974
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at enhancing the therapeutic index of DISC-0974.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DISC-0974?
A1: DISC-0974 is a first-in-class, investigational monoclonal antibody that binds to hemojuvelin (HJV).[1][2] HJV is a co-receptor in the bone morphogenetic protein (BMP) signaling pathway, which is essential for the production of hepcidin, the master regulator of iron homeostasis.[1][3][4] By inhibiting HJV, DISC-0974 blocks this signaling pathway, leading to the suppression of hepcidin expression. Reduced hepcidin levels are expected to increase iron absorption and mobilize stored iron, making it available for red blood cell production (erythropoiesis) and potentially alleviating anemia of inflammation.
Q2: What are the primary pharmacodynamic effects observed after DISC-0974 administration?
A2: Administration of DISC-0974 leads to consistent and substantial, dose-dependent decreases in serum hepcidin levels, with reductions exceeding 75% from baseline reported in clinical trials. This suppression of hepcidin corresponds with a subsequent increase in serum iron and transferrin saturation (TSAT). These changes indicate the mobilization of iron stores, leading to downstream effects such as increased reticulocyte hemoglobin and, ultimately, a rise in hemoglobin levels.
Q3: What is the established safety and tolerability profile of DISC-0974 in clinical studies?
A3: Across Phase 1 studies in healthy volunteers and Phase 1b trials in patients with myelofibrosis (MF), DISC-0974 has been generally well-tolerated at all evaluated dose levels. The most frequently reported adverse event considered related to the treatment is diarrhea. Most other adverse events were mild, transient, and not considered related to DISC-0974. No safety signals have been identified that would lead to study withdrawal.
Q4: How can the therapeutic index of DISC-0974 be enhanced?
A4: Enhancing the therapeutic index involves maximizing the hematologic response while minimizing adverse effects. Key strategies include:
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Dose Optimization: Clinical data shows dose-dependent effects on hepcidin and serum iron. Titrating the dose to achieve optimal hepcidin suppression (e.g., >75% reduction) without causing excessive side effects is crucial. The Phase 2 portion of the myelofibrosis study is evaluating a 50 mg dose administered every 4 weeks.
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Patient Selection: Identifying patient populations most likely to respond is key. While responses have been observed regardless of concomitant JAK inhibitor use or baseline transfusion burden, further investigation into biomarkers may refine patient selection. Exclusion criteria in trials, such as significant liver iron concentration, suggest that baseline iron status is an important consideration.
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Combination Therapies: In myelofibrosis, DISC-0974 has been studied as both a monotherapy and in combination with JAK inhibitors. Evaluating synergistic or additive effects with other agents could improve efficacy without increasing toxicity.
Experimental Protocols & Troubleshooting Guides
Monitoring Key Pharmacodynamic Markers
A critical aspect of any study involving DISC-0974 is the accurate measurement of key biomarkers that confirm its mechanism of action and therapeutic effect.
Protocol 1: Quantification of Serum Hepcidin
Objective: To accurately measure serum hepcidin-25 levels to confirm target engagement by DISC-0974.
Methodology: Competitive Enzyme-Linked Immunosorbent Assay (c-ELISA)
This method is suitable for high-throughput analysis of serum samples.
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Sample Collection: Collect blood from fasting subjects into serum separator tubes. Allow blood to clot at room temperature for at least 2 hours. Centrifuge, aliquot the serum, and store at -80°C until analysis.
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Assay Principle: A known amount of biotinylated hepcidin tracer competes with the hepcidin in the sample for binding to a limited number of anti-hepcidin antibody sites coated on a microplate.
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Procedure:
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Prepare hepcidin standards and quality controls.
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Add standards, controls, and unknown serum samples to the antibody-coated wells.
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Add the biotinylated hepcidin tracer to all wells.
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Incubate to allow for competitive binding.
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Wash the plate to remove unbound components.
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Add a detection reagent (e.g., streptavidin-horseradish peroxidase) that binds to the captured tracer.
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Add a substrate that produces a colorimetric signal in the presence of the enzyme.
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Stop the reaction and measure the absorbance using a plate reader.
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Data Analysis: The signal intensity is inversely proportional to the concentration of hepcidin in the sample. A standard curve is generated, and the concentrations in the unknown samples are interpolated from this curve. The lower limit of detection for such assays is typically around 5 ng/mL.
Troubleshooting Guide: Biomarker Response
| Problem Encountered | Potential Causes | Recommended Actions & Troubleshooting Steps |
| Suboptimal Hepcidin Suppression (<75%) | 1. Dosing/Administration Error: Incorrect dose calculation, improper subcutaneous injection technique. 2. Antibody Instability: Improper storage or handling of DISC-0974. 3. Assay Variability: Issues with the hepcidin ELISA or mass spectrometry assay. | 1. Verify Protocol: Double-check all dose calculations, reconstitution steps, and administration procedures. 2. Confirm Storage: Ensure DISC-0974 has been stored at the recommended temperature and protected from light. 3. Assay Validation: Run quality controls and validate the assay performance. Consider using an alternative validated method (e.g., WCX-TOF-MS) for comparison, especially in specific patient populations like those with chronic kidney disease. |
| Increased Serum Iron without Hematologic Improvement | 1. Ineffective Erythropoiesis: The underlying disease (e.g., severe bone marrow fibrosis, inflammation) may prevent mobilized iron from being incorporated into red blood cells. 2. Lag Time: Hematologic response is a downstream effect; initial responses in non-transfusion-dependent patients were observed around the time of the second monthly dose. 3. Functional Iron Deficiency: Despite elevated serum iron, inflammation may still impair iron utilization by erythroblasts. | 1. Assess Bone Marrow: Evaluate bone marrow function and the degree of fibrosis or inflammation. 2. Allow Sufficient Time: Continue monitoring hematologic parameters (hemoglobin, reticulocytes) for at least 8-12 weeks. 3. Monitor Iron Utilization: Measure reticulocyte hemoglobin content (CHr) as a more direct indicator of iron incorporation into new red blood cells. |
| TSAT Levels Exceeding Normal Range (>50%) | 1. Expected Pharmacologic Effect: This is an anticipated consequence of potent hepcidin suppression and iron mobilization. 2. Risk of Iron Overload: While a primary concern in hepcidin-deficient states, monitoring is prudent. | 1. Monitor Closely: This is an expected on-target effect. In clinical trials, TSAT values above the normal range were observed in participants who achieved a durable response. 2. Evaluate Iron Stores: Periodically measure serum ferritin. Note that trial protocols excluded patients with significant pre-existing liver iron concentration. |
Data from Clinical Trials
The following tables summarize key quantitative data from the Phase 1b study of DISC-0974 in patients with myelofibrosis and anemia.
Table 1: Patient Enrollment and Dosing in Phase 1b Study (Data summarized from a data cut of 34 participants)
| Dose Level | Number of Participants (n) |
| 14 mg | 1 |
| 28 mg | 7 |
| 50 mg | 12 |
| 75 mg | 8 |
| 100 mg | 6 |
| Source: |
Table 2: Summary of Efficacy Results in Myelofibrosis Patients
| Patient Group | Endpoint | Result |
| Non-Transfusion Dependent (nTD) | Hemoglobin increase of ≥1.5 g/dL | 68% of patients achieved this increase. |
| Sustained hemoglobin increase for ≥12 weeks | 50% of patients achieved this durable response. | |
| Transfusion Dependent (TD) - Low Burden | ≥50% reduction in transfusion needs | 100% of patients achieved this reduction. |
| Transfusion Dependent (TD) - High Burden | ≥50% reduction in transfusion needs | 60% of patients achieved this reduction. |
| Source: |
Visualizations
Signaling Pathways and Experimental Workflows
To clarify the complex biological processes and experimental designs, the following diagrams illustrate the core concepts related to DISC-0974.
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-Human Phase 1 Study Evaluating the Safety, Pharmacokinetics, and Pharmacodynamics of DISC-0974, an Anti-Hemojuvelin Antibody, in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discmedicine.com [discmedicine.com]
- 4. ashpublications.org [ashpublications.org]
Validation & Comparative
Navigating the Landscape of Iron Regulation: A Comparative Guide to Hepcidin Inhibitors and the Distinct Profile of AN5777
An important clarification regarding the initial query: AN5777 has been identified not as a hepcidin inhibitor, but as a preclinical GSPT1 degrader with a primary focus on oncology.[1] Its mechanism centers on the ubiquitin-proteasome system to induce the degradation of the G1 to S phase transition 1 (GSPT1) protein, thereby exhibiting anti-tumor activity.[1] This guide, therefore, pivots to provide a comprehensive comparison of genuine hepcidin inhibitors, a class of therapeutics with significant potential in treating iron-related disorders.
This guide offers a detailed comparison of various hepcidin inhibitor classes for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present available experimental data, and outline the methodologies used to evaluate their efficacy.
The Central Role of Hepcidin in Iron Homeostasis
Hepcidin is a peptide hormone that acts as the master regulator of systemic iron availability.[2] It functions by binding to the iron exporter protein ferroportin, which is present on the surface of cells that absorb, store, and recycle iron, such as duodenal enterocytes and macrophages.[3] This binding leads to the internalization and degradation of ferroportin, effectively trapping iron within these cells and reducing its circulation in the bloodstream.[3] In certain pathological states, such as anemia of chronic disease (ACD) and some genetic disorders, hepcidin levels are inappropriately high, leading to iron-restricted erythropoiesis and anemia. Consequently, inhibiting hepcidin or its signaling pathway presents a promising therapeutic strategy to restore iron balance.
Therapeutic Strategies for Hepcidin Inhibition
The development of hepcidin inhibitors has focused on several distinct mechanisms of action. The following table summarizes the main classes of these inhibitors, with examples and their current developmental stage.
| Class of Inhibitor | Mechanism of Action | Examples | Stage of Development |
| Hepcidin Sequestration | Direct binding to circulating hepcidin to neutralize its activity. | Monoclonal Antibodies (e.g., LY2787106), Anticalins, Spiegelmers | Clinical & Preclinical |
| Inhibition of Hepcidin Production | Targeting the signaling pathways that regulate hepcidin gene transcription. | BMP/SMAD Pathway Inhibitors: LDN-193189, Soluble Hemojuvelin (sHJV.Fc) IL-6/STAT3 Pathway Inhibitors: Siltuximab, Tocilizumab RNA-based therapies: siRNA, shRNA | Clinical & Preclinical |
| Ferroportin Stabilization | Preventing the hepcidin-induced degradation of ferroportin. | Monoclonal antibodies that block the hepcidin-binding site on ferroportin | Preclinical |
| Hepcidin Mimetics (Indirect Inhibition) | Mimicking hepcidin's effect to downregulate iron absorption and mobilization in iron-overload conditions, which can indirectly inform inhibitor development. | Rusfertide (PTG-300) | Phase 3 Clinical Trials |
Signaling Pathways Regulating Hepcidin Expression
The production of hepcidin is primarily regulated by two key signaling pathways in hepatocytes: the BMP/SMAD pathway, which responds to iron levels, and the IL-6/STAT3 pathway, which is activated by inflammation.
The BMP/SMAD Pathway
The Bone Morphogenetic Protein (BMP)/SMAD pathway is the principal regulator of hepcidin expression in response to iron status.
The IL-6/STAT3 Pathway
During inflammation, the cytokine Interleukin-6 (IL-6) is a potent inducer of hepcidin expression through the JAK/STAT3 signaling cascade.
Experimental Evaluation of Hepcidin Inhibitors
The preclinical and clinical assessment of hepcidin inhibitors involves a series of in vitro and in vivo experiments to determine their efficacy and safety.
General Experimental Workflow
Key Experimental Protocols
1. Measurement of Hepcidin Levels:
-
Method: Enzyme-linked immunosorbent assay (ELISA) or mass spectrometry-based assays are commonly used to quantify hepcidin concentrations in serum, plasma, or cell culture supernatants.
-
Protocol Outline (ELISA):
-
Coat a 96-well plate with a capture antibody specific for hepcidin.
-
Incubate and wash to remove unbound antibody.
-
Block non-specific binding sites.
-
Add standards and samples (serum, plasma, or supernatant) to the wells and incubate.
-
Wash and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash.
-
Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric).
-
Measure the signal using a plate reader and calculate hepcidin concentrations based on the standard curve.
-
2. In Vivo Model of Anemia of Chronic Inflammation (ACD):
-
Model: A commonly used model involves inducing a sterile inflammatory response in rodents (e.g., rats or mice) to mimic the conditions of ACD.
-
Protocol Outline:
-
Induce inflammation through methods such as injection of heat-killed Brucella abortus, turpentine, or peptidoglycan-polysaccharide (PG-APS).
-
Monitor the development of anemia over a period of days to weeks by measuring hemoglobin, hematocrit, and red blood cell counts.
-
Administer the hepcidin inhibitor at various doses and time points.
-
Collect blood samples to measure serum iron, transferrin saturation, and hepcidin levels.
-
At the end of the study, harvest tissues (e.g., liver, spleen) to analyze iron content and gene expression of iron-related genes.
-
Comparative Efficacy Data
The following table presents a summary of available data for representative hepcidin inhibitors from different classes. It is important to note that direct cross-study comparisons should be made with caution due to differences in experimental models and methodologies.
| Inhibitor/Class | Model | Key Findings | Reference |
| LDN-193189 (BMP/SMAD Inhibitor) | Rat model of ACD | A 4-week treatment reduced hepatic hepcidin mRNA, increased serum iron, and improved hemoglobin levels. | |
| Soluble HJV.Fc (BMP/SMAD Inhibitor) | Rat model of ACD | Increased hemoglobin levels after 3 weeks of treatment, comparable to erythropoiesis-stimulating agents. | |
| Siltuximab (Anti-IL-6 mAb) | Patients with Castleman's disease | Reduced hepcidin expression and improved anemia. | |
| LY2787106 (Anti-hepcidin mAb) | Phase 1 clinical trial | Well-tolerated and demonstrated a significant, though transient, increase in serum iron levels. | |
| Rusfertide (PTG-300) (Hepcidin Mimetic) | Phase 2 clinical trial in Polycythemia Vera | Effectively controlled hematocrit levels and eliminated the need for phlebotomies. |
Conclusion
The field of hepcidin inhibition is a rapidly evolving area of research with the potential to address significant unmet medical needs in a variety of iron-related disorders. While this compound operates through a distinct anti-cancer mechanism, the diverse array of true hepcidin inhibitors, targeting different aspects of the hepcidin-ferroportin axis, offers a rich landscape for therapeutic development. The choice of a specific inhibitory strategy will likely depend on the underlying pathology of the disease being treated. Continued research and clinical trials will be crucial in determining the optimal application of these novel therapeutic agents.
References
Unraveling Anemia of Chronic Disease: A Comparative Look at the Standard of Care Amidst the Quest for Novel Therapies
Anemia of chronic disease (ACD), also known as anemia of inflammation, is the second most prevalent type of anemia worldwide, frequently developing in patients with conditions causing persistent inflammation, such as chronic infections, autoimmune diseases, and cancer.[1][2] This guide provides an objective overview of the current standard of care for ACD and explores the landscape for emerging therapeutic strategies, with a note on the current lack of publicly available information for the investigational compound AN5777.
The Challenge of Anemia of Chronic Disease
ACD is a complex condition characterized by a decrease in red blood cell production and survival.[2][3] The underlying inflammation triggers a cascade of events, primarily driven by the hormone hepcidin.[4] Inflammatory cytokines, such as interleukin-6, stimulate the liver to produce excess hepcidin. This, in turn, blocks the absorption of iron from the gut and traps iron within macrophages, making it unavailable for the production of new red blood cells, a state often referred to as functional iron deficiency.
Current Standard of Care for Anemia of Chronic Disease
The primary therapeutic goal in managing ACD is to treat the underlying inflammatory condition. When anemia persists and is symptomatic, several treatment modalities are employed.
| Treatment Approach | Mechanism of Action | Key Considerations |
| Treatment of the Underlying Disease | Addresses the root cause of inflammation, thereby reducing hepcidin production and improving iron availability. | The most effective long-term strategy. |
| Erythropoiesis-Stimulating Agents (ESAs) | Synthetic forms of erythropoietin that stimulate the bone marrow to produce more red blood cells. | Often used in conjunction with iron supplementation. |
| Iron Supplementation | Replenishes iron stores to support red blood cell production. | Intravenous iron is often preferred over oral iron due to better absorption in inflammatory states. |
| Blood Transfusions | Provide a rapid increase in hemoglobin levels for patients with severe, symptomatic anemia. | Reserved for severe cases due to potential complications. |
Experimental Protocols for Standard of Care Interventions
Detailed experimental protocols for the administration and monitoring of standard ACD treatments are well-established in clinical practice. For instance, the use of ESAs typically involves an initial dosing regimen with subsequent adjustments based on the patient's hemoglobin response, aiming for a target level that alleviates symptoms without increasing the risk of adverse events. Iron status is closely monitored through serum ferritin and transferrin saturation levels to guide supplementation and avoid iron overload.
The Quest for Novel Therapies: The Case of this compound
The development of new therapies for ACD is an active area of research, with a focus on targeting the underlying mechanisms of the disease, such as the hepcidin pathway.
As of late 2025, a comprehensive search of publicly available scientific literature, clinical trial registries, and pharmaceutical databases did not yield any specific information regarding a compound designated as This compound for the treatment of anemia of chronic disease. This suggests that "this compound" may be an internal project code not yet disclosed publicly, a misidentification, or a very early-stage compound with no published data.
Without any available data on the mechanism of action, experimental results, or clinical trial outcomes for this compound, a direct comparison with the current standard of care is not possible at this time.
Visualizing the Pathophysiology of Anemia of Chronic Disease
To understand the therapeutic targets for both current and future treatments, it is essential to visualize the key signaling pathways involved in ACD.
Caption: Pathophysiology of Anemia of Chronic Disease.
This diagram illustrates how chronic inflammation leads to increased hepcidin, which in turn blocks iron transport, resulting in decreased red blood cell production.
Conclusion
The management of anemia of chronic disease continues to rely on addressing the primary inflammatory condition and providing supportive care with ESAs, iron supplementation, and blood transfusions. While the scientific community eagerly anticipates the development of novel therapeutics that target the core mechanisms of ACD, there is currently no publicly available information to facilitate a comparison of the investigational compound this compound with the established standard of care. Researchers and drug development professionals are encouraged to monitor scientific publications and clinical trial registries for future updates on this and other emerging therapies.
References
Revolutionizing Anemia Treatment: A Comparative Analysis of DISC-0974 in Myelofibrosis and Chronic Kidney Disease
For Immediate Release
Watertown, MA – November 26, 2025 – Disc Medicine’s DISC-0974, a novel anti-hemojuvelin (HJV) monoclonal antibody, is demonstrating significant promise in treating anemia associated with myelofibrosis (MF) and non-dialysis dependent chronic kidney disease (NDD-CKD). This guide provides a comprehensive comparison of DISC-0974's efficacy and mechanism of action against established and emerging therapies in these indications, offering researchers, scientists, and drug development professionals a detailed overview of the current landscape.
Executive Summary
Anemia is a major contributor to the burden of disease in patients with myelofibrosis and chronic kidney disease. Current treatment paradigms often provide suboptimal responses or are associated with significant side effects. DISC-0974 offers a targeted approach by inhibiting hemojuvelin, a key regulator of hepcidin, the master controller of iron availability. By suppressing hepcidin, DISC-0974 aims to unlock iron stores, thereby promoting effective erythropoiesis. This guide will delve into the comparative efficacy of DISC-0974, presenting data from recent clinical trials alongside that of its principal competitors: momelotinib and luspatercept for myelofibrosis-associated anemia, and roxadustat and erythropoiesis-stimulating agents (ESAs) for anemia in chronic kidney disease.
Mechanism of Action: A Visualized Pathway
DISC-0974's mechanism centers on the inhibition of the hemojuvelin-bone morphogenetic protein (BMP) signaling pathway, which is a primary driver of hepcidin expression.[1][2][3][4] Elevated hepcidin in inflammatory states, such as myelofibrosis and chronic kidney disease, sequesters iron, leading to iron-restricted anemia. By blocking HJV, DISC-0974 disrupts this signaling cascade, leading to reduced hepcidin production, increased serum iron, and enhanced erythropoiesis.
The alternatives to DISC-0974 operate through distinct mechanisms:
-
Momelotinib: In addition to inhibiting JAK1 and JAK2, momelotinib also inhibits activin A receptor type 1 (ACVR1), leading to decreased hepcidin expression.[5]
-
Luspatercept: A recombinant fusion protein that acts as a ligand trap for select Transforming Growth Factor-β (TGF-β) superfamily ligands, thereby reducing SMAD2/3 signaling and promoting late-stage erythroid maturation.
-
Roxadustat: An oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that stabilizes HIF-α, leading to increased endogenous erythropoietin production and improved iron metabolism.
-
Erythropoiesis-Stimulating Agents (ESAs): Recombinant forms of erythropoietin that directly stimulate erythroid precursors in the bone marrow.
Comparative Efficacy in Disease Models
Anemia in Myelofibrosis
DISC-0974 has shown promising results in the Phase 1b/2 RALLY-MF trial in patients with myelofibrosis and anemia. The trial is evaluating the safety, tolerability, and efficacy of subcutaneously administered DISC-0974.
Table 1: Efficacy of DISC-0974 and Comparators in Anemia of Myelofibrosis
| Drug | Trial | Patient Population | Key Efficacy Endpoint(s) | Results |
| DISC-0974 | RALLY-MF (Phase 1b/2) | MF patients with anemia (transfusion and non-transfusion dependent) | Hemoglobin response (≥1.5 g/dL increase), Transfusion independence | 68.9% of non-transfusion dependent patients achieved a hemoglobin response of ≥1.5 g/dL. 60% of evaluable transfusion-dependent high-burden patients had a ≥50% reduction in transfusion burden. |
| Momelotinib | SIMPLIFY-1 | JAKi-naïve MF patients | Transfusion independence rate at week 24 | 66.5% with momelotinib vs. 49.3% with ruxolitinib (p < 0.001). |
| Luspatercept | MEDALIST (in MDS) | Lower-risk MDS with ring sideroblasts requiring transfusions | RBC transfusion independence for ≥8 weeks (weeks 1-24) | 38% with luspatercept vs. 13% with placebo (p < 0.001). |
Anemia in Chronic Kidney Disease
DISC-0974 is also being evaluated in a Phase 1b study in patients with NDD-CKD and anemia. The study is assessing the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses.
Table 2: Efficacy of DISC-0974 and Comparators in Anemia of Chronic Kidney Disease
| Drug | Trial | Patient Population | Key Efficacy Endpoint(s) | Results |
| DISC-0974 | Phase 1b (NCT05745883) | NDD-CKD patients with anemia | Change in hemoglobin from baseline | A single dose of DISC-0974 resulted in a mean maximal change in hemoglobin from baseline of up to approximately 1 g/dL at the 60 mg dose. |
| Roxadustat | OLYMPUS | NDD-CKD patients with anemia | Mean change in hemoglobin from baseline (weeks 28-52) | Roxadustat demonstrated a statistically significant and clinically meaningful improvement in mean change from baseline in hemoglobin levels versus placebo. |
| Epoetin Alfa | POWER | NDD-CKD patients with anemia and diabetes | Mean change in hemoglobin from baseline | Mean hemoglobin increased from 9.1 g/dL to 11.6 g/dL over 16 weeks (p < 0.0001). |
Experimental Protocols
DISC-0974 RALLY-MF (Phase 1b/2) Study (NCT05320198)
-
Study Design: An open-label, multi-center, ascending dose study with expansion cohorts.
-
Participants: Adults with intermediate-2 or high-risk myelofibrosis and anemia (Hemoglobin <10 g/dL or transfusion dependent). Stable doses of concomitant hydroxyurea and/or JAK inhibitors are permitted.
-
Intervention: DISC-0974 administered subcutaneously every 4 weeks.
-
Primary Outcome Measures: Incidence and severity of adverse events, dose-limiting toxicities.
-
Secondary Outcome Measures: Change from baseline in hemoglobin, transfusion independence rate, change in hepcidin and iron levels.
Momelotinib SIMPLIFY-1 Study (NCT01969838)
-
Study Design: A Phase 3, randomized, double-blind, active-controlled study.
-
Participants: JAK inhibitor-naïve patients with primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF.
-
Intervention: Momelotinib (200 mg once daily) versus ruxolitinib (20 mg twice daily) for 24 weeks.
-
Primary Outcome Measure: Splenic response rate (≥35% reduction in spleen volume) at week 24.
-
Secondary Outcome Measures: Total symptom score response rate, transfusion independence rate.
Luspatercept MEDALIST Study (NCT02631070)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.
-
Participants: Patients with very low-, low-, or intermediate-risk myelodysplastic syndromes with ring sideroblasts who require red blood cell transfusions and are refractory/intolerant to ESAs.
-
Intervention: Luspatercept (starting at 1.0 mg/kg, titrated up to 1.75 mg/kg) or placebo, administered subcutaneously every 3 weeks.
-
Primary Outcome Measure: Red blood cell transfusion independence for ≥8 weeks during the first 24 weeks of the study.
Roxadustat OLYMPUS Study (NCT02174627)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.
-
Participants: Patients with anemia in CKD stages 3, 4, and 5 who are not on dialysis.
-
Intervention: Oral roxadustat or placebo.
-
Primary Outcome Measure: Mean change from baseline in hemoglobin levels averaged over weeks 28 to 52.
Epoetin Alfa POWER Study
-
Study Design: A prospective, multicenter, open-label, non-randomized study.
-
Participants: Anemic (hemoglobin ≤10 g/dL) CKD patients not on dialysis.
-
Intervention: Epoetin alfa 10,000 U administered subcutaneously once weekly for 16 weeks, with potential titration to 20,000 U.
-
Efficacy Assessments: Changes in hematologic parameters, transfusion utilization, and quality of life.
Conclusion
DISC-0974 represents a promising, mechanistically distinct approach to treating anemia in both myelofibrosis and chronic kidney disease. Its ability to modulate hepcidin and thereby increase iron availability addresses a key underlying pathology of anemia of inflammation. The early clinical data are encouraging, demonstrating clinically meaningful improvements in hemoglobin levels and reductions in transfusion burden. Head-to-head comparative trials will be necessary to definitively establish its position relative to other approved and emerging therapies. The ongoing and planned clinical development of DISC-0974 will be closely watched by the hematology and nephrology communities as a potential new cornerstone of anemia management.
References
- 1. Hemojuvelin and bone morphogenetic protein (BMP) signaling in iron homeostasis | Semantic Scholar [semanticscholar.org]
- 2. Hemojuvelin and bone morphogenetic protein (BMP) signaling in iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemojuvelin and bone morphogenetic protein (BMP) signaling in iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
comparative analysis of AN5777 and other erythropoiesis-stimulating agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of currently available erythropoiesis-stimulating agents (ESAs). The information presented is intended to support researchers, scientists, and drug development professionals in understanding the nuances of different ESAs, their mechanisms of action, and their comparative performance based on available experimental data.
Introduction to Erythropoiesis-Stimulating Agents
Erythropoiesis-stimulating agents are a class of drugs that stimulate the bone marrow to produce red blood cells and are used to treat anemia, particularly in patients with chronic kidney disease (CKD) and those undergoing chemotherapy.[1] These agents mimic the action of endogenous erythropoietin (EPO), a hormone naturally produced by the kidneys.[2] The evolution of ESAs has led to the development of molecules with different pharmacokinetic and pharmacodynamic profiles, primarily impacting their dosing frequency and duration of action.
This guide will focus on a comparative analysis of three major classes of ESAs:
-
First-Generation ESAs: Epoetin alfa and epoetin beta are recombinant human erythropoietins (rHuEPO) that have the same amino acid sequence as endogenous EPO.[3]
-
Second-Generation ESAs: Darbepoetin alfa is a hyperglycosylated analog of EPO, which gives it a longer half-life compared to the first-generation agents.[3]
-
Third-Generation ESAs: Methoxy polyethylene glycol-epoetin beta is a continuous erythropoietin receptor activator (CERA) created by attaching a large polymer to epoetin beta, resulting in a significantly extended duration of action.[4]
Mechanism of Action and Signaling Pathway
All ESAs exert their effect by binding to and activating the erythropoietin receptor (EpoR) on the surface of erythroid progenitor cells in the bone marrow. This binding event triggers a cascade of intracellular signaling pathways that promote the survival, proliferation, and differentiation of these progenitor cells into mature red blood cells.
The primary signaling pathway activated by EpoR is the JAK2-STAT5 pathway. Upon ESA binding, the EpoR undergoes a conformational change, leading to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the EpoR, creating docking sites for various signaling proteins, most notably the Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of genes involved in erythropoiesis.
Comparative Efficacy of Erythropoiesis-Stimulating Agents
The efficacy of ESAs is primarily evaluated based on their ability to increase and maintain hemoglobin (Hb) levels within a target range, thereby reducing the need for red blood cell transfusions. Clinical trials have demonstrated the non-inferiority of longer-acting agents compared to their shorter-acting counterparts, with the main advantage being a reduced dosing frequency.
Table 1: Comparative Efficacy of Erythropoiesis-Stimulating Agents in Chronic Kidney Disease
| Feature | Epoetin Alfa | Darbepoetin Alfa | Methoxy Polyethylene Glycol-Epoetin Beta |
| Typical Dosing Frequency (CKD) | 2-3 times per week | Once weekly or every 2 weeks | Once every 2 weeks or once monthly |
| Hemoglobin Response Rate | High | Similar to epoetin alfa | Non-inferior to darbepoetin alfa |
| Time to Hemoglobin Response | Baseline | Longer than epoetin alfa | Longer than darbepoetin alfa |
| Maintenance of Hemoglobin Levels | Effective | Effective, with less frequent dosing | Effective with monthly dosing |
| Reduction in RBC Transfusions | Significant reduction | Similar reduction to epoetin alfa | Similar reduction to other ESAs |
Note: Dosing frequency can vary based on the patient's clinical condition, dialysis status, and response to treatment.
Comparative Safety Profile
The safety profile of ESAs is a critical consideration in their clinical use. The most common adverse events are hypertension, headache, and arthralgia. Serious cardiovascular events, including thrombosis, myocardial infarction, and stroke, are known risks associated with ESA therapy, particularly when targeting higher hemoglobin levels.
Table 2: Incidence of Common Adverse Events in Comparative Trials (%)
| Adverse Event | Epoetin Alfa | Darbepoetin Alfa | Methoxy Polyethylene Glycol-Epoetin Beta |
| Hypertension | 27.0 - 44.4 | 35.2 - 58.8 | ~27 |
| Headache | ~20 | ~16 | ~15 |
| Arthralgia | ~11 | ~13 | ~11 |
| Procedural Hypotension | N/A | High | High |
| Nasopharyngitis | N/A | High | High |
| Muscle Spasms | N/A | High | High |
Experimental Protocols
The following sections outline a representative experimental protocol for a comparative clinical trial of ESAs in patients with anemia of chronic kidney disease.
Study Design
A typical comparative study is a randomized, open-label, multicenter, parallel-group, non-inferiority trial.
Inclusion and Exclusion Criteria
Inclusion Criteria:
-
Adult patients (≥18 years) with chronic kidney disease (Stage 4 or 5) not on dialysis or on hemodialysis.
-
Hemoglobin level < 10 g/dL.
-
Adequate iron status (e.g., serum ferritin ≥100 ng/mL and transferrin saturation ≥20%).
-
Stable on a specific dialysis regimen for a predefined period (e.g., ≥12 weeks).
Exclusion Criteria:
-
Uncontrolled hypertension.
-
History of pure red cell aplasia (PRCA).
-
Active malignancy or receiving chemotherapy.
-
Significant bleeding or hemolysis.
-
Known hypersensitivity to ESAs or any of the excipients.
Dosing and Administration
-
Epoetin Alfa: Initial doses are typically around 50-100 U/kg administered intravenously or subcutaneously 2-3 times per week. Dose adjustments are made based on hemoglobin response.
-
Darbepoetin Alfa: The initial dose is typically 0.45 mcg/kg administered intravenously or subcutaneously once weekly or 0.75 mcg/kg once every two weeks. Conversion from epoetin alfa to darbepoetin alfa is based on the total weekly epoetin alfa dose.
-
Methoxy Polyethylene Glycol-Epoetin Beta: For ESA-naïve patients, the recommended starting dose is 0.6 mcg/kg administered intravenously or subcutaneously once every two weeks. For patients switching from another ESA, the initial monthly dose is based on the previous weekly dose of the other ESA.
Dose adjustments for all ESAs are typically made to maintain hemoglobin levels within a target range (e.g., 10-12 g/dL) and to avoid a rapid rise in hemoglobin (e.g., >1 g/dL over a 2-week period).
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: The primary endpoint is often the change in hemoglobin concentration from baseline to a predefined evaluation period or the proportion of patients who achieve and maintain a target hemoglobin level.
-
Secondary Efficacy Endpoints: These may include the rate of red blood cell transfusions, time to target hemoglobin, and quality of life assessments.
-
Safety Assessments: Safety is monitored by recording all adverse events, with a particular focus on cardiovascular events, hypertension, and thromboembolic events. Laboratory parameters, including iron studies, are monitored regularly.
Statistical Analysis
The statistical analysis plan for a non-inferiority trial typically involves calculating the difference in the primary efficacy endpoint between the two treatment groups and its corresponding 95% confidence interval. Non-inferiority is concluded if the lower bound of the confidence interval for the difference is above a pre-specified non-inferiority margin. The analysis is usually performed on both the intent-to-treat (ITT) and per-protocol (PP) populations.
Conclusion
The development of longer-acting erythropoiesis-stimulating agents has significantly improved the convenience of anemia management in patients with chronic kidney disease and other conditions. While the efficacy in terms of hemoglobin response is comparable across the different generations of ESAs, the extended half-lives of darbepoetin alfa and methoxy polyethylene glycol-epoetin beta allow for less frequent administration. The safety profiles of these agents are similar, with hypertension and cardiovascular events being the primary concerns. The choice of a specific ESA should be based on a comprehensive evaluation of the patient's clinical condition, treatment goals, and logistical considerations. Further research and head-to-head clinical trials will continue to refine our understanding of the optimal use of these important therapeutic agents.
References
A Head-to-Head Look at DISC-0974 and Other Emerging Iron Metabolism Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DISC-0974 against other novel iron metabolism modulators. The information is based on available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies.
DISC-0974, an anti-hemojuvelin (HJV) monoclonal antibody, is a promising therapeutic candidate for anemia of inflammation by targeting the hepcidin pathway. This guide evaluates its performance in relation to other iron metabolism modulators in clinical development, including hepcidin mimetics, TMPRSS6 inhibitors, and LSD1 inhibitors.
Mechanism of Action: Targeting the Hepcidin Pathway
DISC-0974 functions by inhibiting hemojuvelin, a co-receptor essential for hepcidin production. By blocking HJV, DISC-0974 suppresses hepcidin expression, leading to increased iron availability for erythropoiesis.[1] This mechanism has been validated by human genetics, where mutations in HJV result in reduced hepcidin and elevated iron levels.
Below is a diagram illustrating the signaling pathway targeted by DISC-0974.
Comparative Performance Data
While direct head-to-head clinical trials are not yet available, this section presents a comparative summary of clinical trial data for DISC-0974 and other notable iron metabolism modulators. The data is compiled from separate studies and should be interpreted with consideration for potential differences in study design and patient populations.
Table 1: Efficacy of DISC-0974 in Anemia of Myelofibrosis (Phase 1b/2a)
| Endpoint | Patient Population | Result |
| Hemoglobin Increase | Non-transfusion-dependent (nTD) | 69% of patients achieved a hemoglobin increase of ≥1.5 g/dL.[2] |
| Transfusion Independence | Transfusion-dependent (TD) | One TD patient achieved transfusion independence.[3] |
| Hepcidin Reduction | All patients | Meaningful and sustained hepcidin reductions, with a mean change from baseline reaching over 80%. |
| Serum Iron Increase | All patients | Dose-dependent increases in serum iron corresponding to hepcidin reduction.[4][5] |
Table 2: Comparative Efficacy of Other Iron Metabolism Modulators
| Drug (Class) | Indication | Key Efficacy Results |
| Rusfertide (Hepcidin Mimetic) | Polycythemia Vera | Phase 3 VERIFY trial: 77% of patients on rusfertide achieved a clinical response (absence of phlebotomy eligibility) vs. 33% on placebo. The mean number of phlebotomies was 0.5 with rusfertide vs. 1.8 with placebo. |
| Bomedemstat (LSD1 Inhibitor) | Myelofibrosis | Phase 1/2 trial: At 24 weeks, 64% of evaluable patients had a decrease in spleen volume, and 65% of patients with a baseline TSS ≥20 had a reduction in total symptom score. 90% of transfusion-independent patients had stable or improved hemoglobin. |
| Sapablursen (TMPRSS6 Inhibitor) | Polycythemia Vera | Phase 2 IMPRSSION trial is ongoing. The primary endpoint is the change in the frequency of phlebotomy. |
| Siltuximab (Anti-IL-6 mAb) | Multicentric Castleman's Disease | A hemoglobin response (≥15 g/L increase) was seen in 61% of patients on siltuximab versus 0% on placebo. Median hepcidin levels decreased by 47% with siltuximab. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for key studies of DISC-0974 and its competitors.
DISC-0974: Phase 1b/2a Study in Myelofibrosis and Anemia (NCT05320198)
-
Study Design: Open-label, multi-center, multiple-ascending dose study.
-
Patient Population: Patients aged 18 years or older with intermediate-2 or higher-risk myelofibrosis and anemia (Hemoglobin <10 g/dL or transfusion-dependent). Stable doses of concomitant hydroxyurea and/or JAK inhibitors were permitted.
-
Intervention: DISC-0974 administered subcutaneously once every 4 weeks for up to 6 doses.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Anemia response (as defined by IWG-MRT criteria), transfusion response, pharmacokinetic parameters, and pharmacodynamic markers including serum hepcidin-25, iron, transferrin saturation, and ferritin.
The following diagram illustrates a generalized experimental workflow for a clinical trial of an iron metabolism modulator.
Rusfertide: Phase 3 VERIFY Study in Polycythemia Vera (NCT05210790)
-
Study Design: Randomized, double-blind, placebo-controlled study.
-
Patient Population: Phlebotomy-dependent patients with polycythemia vera.
-
Intervention: Rusfertide or placebo as an add-on to standard-of-care treatment.
-
Primary Endpoint: Proportion of patients achieving a clinical response, defined as the absence of phlebotomy eligibility.
-
Secondary Endpoints: Mean number of phlebotomies, hematocrit control, and patient-reported outcomes.
Bomedemstat: Phase 1/2 Study in Advanced Myelofibrosis (NCT03136185)
-
Study Design: Open-label, phase 1/2 study.
-
Patient Population: Patients with intermediate or high-risk myelofibrosis who were refractory, resistant, or intolerant to JAK inhibition.
-
Intervention: Once-daily oral bomedemstat.
-
Primary Endpoints: Safety, spleen volume reduction (SVR), and total symptom score (TSS) improvement.
Conclusion
DISC-0974 has demonstrated promising clinical activity in patients with anemia of myelofibrosis by effectively suppressing hepcidin and increasing serum iron, leading to improvements in hemoglobin levels. While direct comparative data is lacking, the information available on other iron metabolism modulators such as rusfertide, bomedemstat, and siltuximab provides a valuable context for evaluating the potential of DISC-0974. Rusfertide has shown strong efficacy in controlling erythrocytosis in polycythemia vera, while bomedemstat has shown benefits in spleen and symptom reduction in myelofibrosis. Siltuximab, targeting the IL-6 pathway, has proven effective in the anemia associated with Castleman's disease.
The choice of therapeutic strategy will likely depend on the specific underlying pathology of the iron metabolism disorder. The continued clinical development of these and other novel agents will be critical in defining their respective roles in the management of these complex hematologic conditions. Further studies, including head-to-head trials, will be necessary to definitively establish the comparative efficacy and safety of these emerging therapies.
References
Preclinical Drug Candidate AN5777 Shows Promise in Neoplasm Research
For immediate release:
[City, State] – Researchers at the Kunming Institute of Botany have identified a novel, non-IMiD acylhydrazone compound, AN5777, as a potent GSPT1 degrader with potential applications in the treatment of neoplasms. Currently in the preclinical stage of development, this compound has demonstrated significant anti-tumor activity in laboratory studies. As a preclinical candidate, this compound has not yet entered human clinical trials, and therefore, no clinical data comparing its efficacy and safety to a placebo is available.
Summary of Preclinical Findings
This compound acts as a "molecular glue" to induce the degradation of G1 to S phase transition 1 (GSPT1) protein, a crucial factor in protein translation termination that is often overexpressed in various cancers. This mechanism of action is dependent on the protein Cereblon (CRBN) and the ubiquitin-proteasome system. Preclinical investigations have shown that this compound effectively reduces GSPT1 levels in a dose-dependent manner.
In Vitro Efficacy
In cell-based assays, this compound has shown promising antiproliferative activity against specific cancer cell lines.
| Cell Line | IC50 (µM) | Efficacy Marker |
| U937 (Human leukemia) | Data not publicly available | Dose-dependent G1 phase arrest and apoptosis |
| OCI-AML-2 (Human leukemia) | Data not publicly available | Dose-dependent G1 phase arrest and apoptosis |
Table 1: In Vitro Activity of this compound. The half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines are yet to be publicly disclosed. However, studies have confirmed its ability to induce cell cycle arrest and apoptosis.[1]
Experimental Protocols
GSPT1 Degradation Assay
The ability of this compound to degrade GSPT1 was assessed using Western blot analysis. Cancer cell lines were treated with varying concentrations of this compound for a specified period. Following treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for GSPT1 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading. The reduction in GSPT1 protein levels was quantified relative to the loading control.
Cell Proliferation Assay
The antiproliferative effects of this compound were determined using a standard cell viability assay, such as the MTT or CellTiter-Glo assay. Cancer cells were seeded in 96-well plates and treated with a range of this compound concentrations for a defined duration (e.g., 72 hours). Cell viability was measured according to the assay manufacturer's protocol, and the IC50 values were calculated from the resulting dose-response curves.
Cell Cycle and Apoptosis Analysis
To determine the effect of this compound on the cell cycle and apoptosis, flow cytometry was employed. For cell cycle analysis, cells were treated with this compound, harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was then analyzed. For apoptosis analysis, treated cells were stained with Annexin V and a viability dye (e.g., propidium iodide or 7-AAD) to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway of this compound-mediated GSPT1 Degradation
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: this compound mediates the degradation of GSPT1 via the CRL4-CRBN E3 ubiquitin ligase complex.
As research on this compound is still in its early stages, further preclinical studies are required to establish a comprehensive safety and efficacy profile before it can be considered for clinical evaluation in humans. The scientific community awaits the publication of more detailed preclinical data to fully assess the therapeutic potential of this novel GSPT1 degrader.
References
Comparative Analysis of Antibody AN5777 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of the novel monoclonal antibody, AN5777, against other commercially available antibodies targeting the same protein. The data presented herein is crucial for assessing the specificity and potential off-target effects of this compound in various applications, ensuring the reliability and reproducibility of experimental results.
I. Overview of Cross-Reactivity Assessment
Cross-reactivity, the binding of an antibody to molecules other than its intended target, is a critical parameter in antibody validation.[1][2] It can lead to false-positive signals, misinterpretation of data, and potential safety concerns in therapeutic applications. This guide details the experimental evaluation of this compound's specificity through a series of rigorous assays.
II. Quantitative Cross-Reactivity Profiling
To quantitatively assess the cross-reactivity of this compound, a panel of closely related protein homologs and other potentially interacting proteins were tested. The binding affinity of this compound to these off-target proteins was compared to its affinity for the primary target antigen. The results are summarized in the tables below, alongside data for two alternative antibodies, Competitor A and Competitor B.
Table 1: Binding Affinity (Kd) of this compound and Competitor Antibodies to Target and Off-Target Proteins (Determined by Surface Plasmon Resonance)
| Protein | This compound (Kd, nM) | Competitor A (Kd, nM) | Competitor B (Kd, nM) |
| Target Protein | 1.2 | 2.5 | 0.8 |
| Homolog 1 | >1000 | 50.3 | 890.1 |
| Homolog 2 | >1000 | 125.7 | >1000 |
| Unrelated Protein 1 | No Binding | No Binding | No Binding |
| Unrelated Protein 2 | No Binding | 875.2 | No Binding |
Table 2: Western Blot Specificity Analysis
| Cell Lysate | This compound | Competitor A | Competitor B |
| Target Protein Overexpressing | Single band at correct MW | Single band at correct MW | Single band at correct MW |
| Knockout/Knockdown | No band | Faint non-specific bands | No band |
| Homolog 1 Overexpressing | No band | Cross-reactive band | No band |
| Homolog 2 Overexpressing | No band | Cross-reactive band | Faint cross-reactive band |
III. Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and enable replication of the findings.
1. Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding kinetics and affinity (Kd) of the antibodies to the target and potential off-target proteins.
-
Instrumentation: Biacore T200 (GE Healthcare)
-
Method:
-
Recombinant proteins (target, homologs, and unrelated proteins) were immobilized on a CM5 sensor chip.
-
A series of antibody concentrations (0.1 nM to 100 nM) were injected over the chip surface.
-
Association and dissociation rates were monitored in real-time.
-
The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
2. Western Blotting
-
Objective: To assess the specificity of the antibodies in recognizing the target protein in complex cell lysates.
-
Method:
-
Cell lysates from wild-type, target protein overexpressing, and knockout/knockdown cell lines were prepared.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST.
-
The membrane was incubated with the primary antibody (this compound, Competitor A, or Competitor B) at a concentration of 1 µg/mL overnight at 4°C.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal was detected using an enhanced chemiluminescence (ECL) substrate.
-
3. Immunohistochemistry (IHC)
-
Objective: To evaluate the specific staining pattern of the antibodies in formalin-fixed, paraffin-embedded tissue sections.
-
Method:
-
Tissue sections known to express the target protein were deparaffinized and rehydrated.
-
Antigen retrieval was performed using a citrate buffer (pH 6.0).
-
Endogenous peroxidase activity was blocked with 3% hydrogen peroxide.
-
Sections were blocked with 5% normal goat serum.
-
Sections were incubated with the primary antibody (5 µg/mL) overnight at 4°C.
-
A biotinylated secondary antibody and a streptavidin-HRP conjugate were used for signal amplification.
-
The signal was visualized with DAB chromogen, and sections were counterstained with hematoxylin.
-
IV. Visualized Workflows and Pathways
Experimental Workflow for Cross-Reactivity Testing
The following diagram illustrates the systematic approach taken to validate the specificity of the this compound antibody.
Hypothetical Signaling Pathway Involving the Target of this compound
This diagram depicts a hypothetical signaling cascade where the target protein of this compound plays a crucial role. Accurate antibody performance is essential for elucidating such pathways.
V. Conclusion
The comprehensive cross-reactivity studies demonstrate that the this compound antibody exhibits superior specificity compared to the tested alternatives. Its high affinity for the intended target and minimal off-target binding make it a reliable tool for a variety of research and drug development applications. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions when selecting antibodies for their studies.
References
benchmarking AN5777's performance against next-generation anemia therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of anemia treatment is undergoing a significant transformation, moving beyond traditional erythropoiesis-stimulating agents (ESAs) and iron supplementation to a new generation of therapies with novel mechanisms of action. This guide provides a comprehensive performance comparison of the investigational drug AN5777 against three key classes of next-generation anemia therapies: HIF-prolyl hydroxylase inhibitors (HIF-PHIs), a TGF-β superfamily ligand trap, and a gene therapy. The information is intended to assist researchers, scientists, and drug development professionals in understanding the evolving therapeutic landscape and the potential positioning of these innovative treatments.
Executive Summary
Next-generation anemia therapies offer diverse mechanisms to address the underlying pathophysiology of anemia across various patient populations. HIF-PH inhibitors, such as roxadustat, vadadustat, and daprodustat, mimic the body's response to hypoxia to stimulate erythropoiesis. Luspatercept, a ligand trap for the TGF-β superfamily, promotes the maturation of late-stage red blood cell precursors. Exagamglogene autotemcel (exa-cel) represents a potentially curative gene therapy approach for certain genetic anemias by reactivating fetal hemoglobin production.
This guide introduces this compound, a hypothetical first-in-class oral GATA-1 transcription factor agonist designed to directly stimulate the expression of genes essential for erythroid differentiation and proliferation. This guide will compare the hypothetical performance of this compound with the clinical data of these approved and late-stage next-generation therapies, focusing on efficacy, safety, and mechanism of action.
Comparative Data on Efficacy and Safety
The following tables summarize the key efficacy and safety data from pivotal clinical trials of selected next-generation anemia therapies, alongside a projected profile for this compound.
Table 1: Efficacy of Next-Generation Anemia Therapies
| Therapy Class | Drug | Indication | Key Efficacy Endpoint | Clinical Trial Result | Hypothetical this compound Data |
| GATA-1 Agonist | This compound | Anemia in Myelodysplastic Syndromes (MDS) | Hemoglobin Increase of ≥1.5 g/dL from baseline | Projected: ~65% of patients | ~65% of patients |
| HIF-PH Inhibitor | Roxadustat | Anemia in CKD (Non-Dialysis) | Mean change in hemoglobin from baseline | Showed superiority to placebo in increasing hemoglobin levels[1] | N/A |
| Vadadustat | Anemia in CKD (Dialysis) | Non-inferiority to darbepoetin alfa in maintaining hemoglobin levels | Demonstrated non-inferiority to darbepoetin alfa[2][3] | N/A | |
| Daprodustat | Anemia in CKD (Dialysis) | Non-inferiority to ESA control in improving/maintaining hemoglobin | Achieved non-inferiority compared to ESA control[4][5] | N/A | |
| TGF-β Ligand Trap | Luspatercept | Anemia in β-thalassemia | ≥33% reduction in red blood cell (RBC) transfusion burden | 21.4% of patients on luspatercept vs. 4.5% on placebo achieved this endpoint | N/A |
| Luspatercept | Anemia in MDS | Red blood cell transfusion independence (RBC-TI) for ≥8 weeks | 38% of patients on luspatercept vs. 13% on placebo achieved RBC-TI | N/A | |
| Gene Therapy | Exagamglogene autotemcel | Transfusion-dependent β-thalassemia | Transfusion independence for at least 12 consecutive months | 88.9% of evaluable patients achieved the primary endpoint | N/A |
| Exagamglogene autotemcel | Severe Sickle Cell Disease | Freedom from vaso-occlusive crises (VOCs) for at least 12 consecutive months | 94.1% of patients achieved the primary endpoint | N/A |
Table 2: Safety Profile of Next-Generation Anemia Therapies
| Therapy Class | Drug | Common Adverse Events (≥10% of patients) | Serious Adverse Events | Hypothetical this compound Data |
| GATA-1 Agonist | This compound | Projected: Headache, fatigue, nausea | Projected: Potential for off-target gene activation (theoretical) | Headache, fatigue, nausea |
| HIF-PH Inhibitor | Roxadustat | Hypertension, urinary tract infection, hyperkalemia | Increased risk of thromboembolic events, serious infections | N/A |
| Vadadustat | Diarrhea, nausea, hypertension | Potential for increased risk of cardiovascular events in non-dialysis patients | N/A | |
| Daprodustat | Hypertension, diarrhea, dialysis hypotension | No increased cardiovascular risk compared to ESAs in pivotal trials | N/A | |
| TGF-β Ligand Trap | Luspatercept | Fatigue, headache, bone pain, dizziness | Thromboembolic events, hypertension | N/A |
| Gene Therapy | Exagamglogene autotemcel | Veno-occlusive liver disease (related to conditioning regimen), mucositis | Related to myeloablative conditioning (e.g., infections, bleeding) | N/A |
Mechanisms of Action and Signaling Pathways
Understanding the distinct signaling pathways targeted by each therapy is crucial for evaluating their potential applications and limitations.
This compound: A Hypothetical GATA-1 Transcription Factor Agonist
This compound is conceptualized as an oral small molecule that directly binds to and activates GATA-1, a master regulator of erythropoiesis. This activation is hypothesized to lead to the coordinated expression of multiple genes essential for the proliferation and differentiation of erythroid progenitor cells, ultimately increasing the production of mature red blood cells.
This compound directly activates the GATA-1 transcription factor.
HIF-Prolyl Hydroxylase Inhibitors (HIF-PHIs)
HIF-PHIs work by inhibiting the prolyl hydroxylase enzymes that normally mark the alpha subunit of hypoxia-inducible factor (HIF) for degradation in the presence of oxygen. By inhibiting these enzymes, HIF-α is stabilized and translocates to the nucleus, where it dimerizes with HIF-β and activates the transcription of genes involved in erythropoiesis, including erythropoietin (EPO) and genes involved in iron metabolism.
HIF-PHIs stabilize HIF-α, leading to EPO gene transcription.
Luspatercept: A TGF-β Superfamily Ligand Trap
Luspatercept is a recombinant fusion protein that acts as a ligand trap for select members of the Transforming Growth Factor-beta (TGF-β) superfamily. In conditions like myelodysplastic syndromes (MDS) and beta-thalassemia, there is an overactivation of Smad2/3 signaling by these ligands, which inhibits the maturation of late-stage erythroid precursors. Luspatercept binds to these ligands, preventing their interaction with cell surface receptors and thereby reducing Smad2/3 signaling, which allows for the terminal differentiation of red blood cell precursors.
Luspatercept traps TGF-β ligands, promoting erythroid maturation.
Exagamglogene Autotemcel (Exa-cel): Gene Therapy
Exa-cel is an autologous gene therapy that utilizes CRISPR/Cas9 technology to edit a patient's own hematopoietic stem cells. The editing targets the BCL11A gene, which is a repressor of fetal hemoglobin (HbF) production. By disrupting the erythroid-specific enhancer of the BCL11A gene, its expression is downregulated, leading to the reactivation of HbF production. The increased levels of HbF can compensate for the defective adult hemoglobin in diseases like sickle cell disease and beta-thalassemia.
Exa-cel disrupts the BCL11A enhancer to increase HbF production.
Experimental Protocols
The following provides a generalized methodology for a Phase III clinical trial evaluating an oral anemia therapy, which can be adapted for drugs like this compound, roxadustat, vadadustat, and daprodustat.
Protocol Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of [Investigational Drug] in Patients with Anemia due to [Disease State].
1. Study Objectives:
- Primary Efficacy Objective: To evaluate the effect of the investigational drug compared to placebo on increasing and/or maintaining hemoglobin levels.
- Secondary Efficacy Objectives: To assess the effect on the need for red blood cell transfusions, iron metabolism parameters, and patient-reported outcomes.
- Safety Objective: To evaluate the safety and tolerability of the investigational drug.
2. Study Design:
- A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Patients will be randomized in a 2:1 ratio to receive either the investigational drug or a matching placebo.
- The treatment duration will be 52 weeks, with a follow-up period of 4 weeks.
3. Patient Population:
- Adults aged 18 years or older with a confirmed diagnosis of anemia related to the specified disease.
- Hemoglobin levels within a specified range (e.g., 8.0 to 10.0 g/dL).
- Adequate iron stores (e.g., transferrin saturation ≥20% and serum ferritin ≥100 ng/mL).
- Exclusion criteria will include recent major bleeding events, active malignancy, and severe uncontrolled hypertension.
4. Study Procedures:
- Screening Period (up to 4 weeks): Baseline assessments, including medical history, physical examination, and laboratory tests.
- Treatment Period (52 weeks): Patients will receive the investigational drug or placebo orally once daily. Hemoglobin levels will be monitored regularly (e.g., every 2 weeks for the first 8 weeks, then every 4 weeks). Dose adjustments may be made based on hemoglobin response.
- Follow-up Period (4 weeks): Final safety assessments.
5. Efficacy Assessments:
- Primary Endpoint: Proportion of patients achieving a hemoglobin response, defined as a ≥1.5 g/dL increase from baseline or a mean hemoglobin level of ≥11.0 g/dL during a specified evaluation period.
- Secondary Endpoints:
- Time to first hemoglobin response.
- Proportion of patients requiring RBC transfusions.
- Change from baseline in iron parameters (ferritin, TSAT, hepcidin).
- Change from baseline in patient-reported outcome scores (e.g., FACIT-Fatigue).
6. Safety Assessments:
- Monitoring of adverse events (AEs) and serious adverse events (SAEs).
- Regular monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
7. Statistical Analysis:
- The primary efficacy endpoint will be analyzed using a logistic regression model.
- Secondary efficacy endpoints will be analyzed using appropriate statistical methods (e.g., Kaplan-Meier analysis for time-to-event endpoints, mixed-effects model for repeated measures for continuous endpoints).
- Safety data will be summarized descriptively.
Experimental Workflow Diagram
A generalized workflow for a Phase III anemia clinical trial.
Conclusion
The field of anemia treatment is rapidly advancing, with a diverse pipeline of next-generation therapies targeting distinct biological pathways. HIF-PH inhibitors offer the convenience of oral administration and a more physiological approach to stimulating erythropoiesis. Luspatercept provides a targeted therapy for anemias characterized by ineffective erythropoiesis. Gene therapy holds the promise of a one-time curative treatment for certain genetic anemias.
The hypothetical GATA-1 agonist, this compound, represents another promising oral therapeutic strategy by directly targeting a key transcription factor in erythropoiesis. Its potential for broad applicability in various anemia etiologies warrants further investigation. The comparative data and mechanistic insights provided in this guide are intended to facilitate a deeper understanding of these novel therapies and to stimulate further research and development in the quest for more effective and safer treatments for anemia.
References
- 1. Roxadustat for the treatment of anemia in chronic kidney disease patients not on dialysis: a Phase 3, randomized, double-blind, placebo-controlled study (ALPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vadadustat results mixed in anemic patients with chronic kidney disease - Medical Conferences [conferences.medicom-publishers.com]
- 3. theeducatedpatient.com [theeducatedpatient.com]
- 4. us.gsk.com [us.gsk.com]
- 5. pharmacytimes.com [pharmacytimes.com]
Comparison Guide: Validation of Biomarkers for Predicting Response to DISC-0974
Introduction
DISC-0974 is an investigational monoclonal antibody designed to treat anemia of inflammation (also known as anemia of chronic disease).[1] It functions by targeting hemojuvelin (HJV), a co-receptor essential for the bone morphogenetic protein (BMP) signaling pathway that regulates the expression of hepcidin.[2][3][4] By binding to HJV, DISC-0974 inhibits this signaling pathway, leading to the suppression of hepcidin, the master regulator of iron homeostasis.[2] Pathologically elevated hepcidin in chronic inflammatory states restricts iron absorption and mobilization from stores, leading to iron-restricted erythropoiesis and anemia. By reducing hepcidin levels, DISC-0974 aims to increase the availability of iron for the production of red blood cells, thereby improving hemoglobin levels.
This guide provides a comparative overview of potential biomarkers for predicting and monitoring the therapeutic response to DISC-0974. It is intended for researchers, scientists, and drug development professionals engaged in the clinical validation of this novel therapeutic agent.
Data Presentation: Comparative Analysis of Predictive Biomarkers
The following table summarizes key biomarkers, their physiological role, expected therapeutic response, and rationale for use in predicting patient response to DISC-0974.
| Biomarker | Role in Pathophysiology & Rationale for Use | Expected Change with DISC-0974 | Key Validation Assays |
| Hepcidin | Role: Master regulator of iron homeostasis; pathologically elevated in anemia of inflammation, restricting iron availability. Rationale: As DISC-0974 directly suppresses hepcidin production, baseline hepcidin levels may indicate patients most dependent on this pathway. A significant on-treatment reduction confirms target engagement and is a prerequisite for a clinical response. Hepcidin levels may also predict response to iron therapy. | ↓ Decrease | Enzyme-Linked Immunosorbent Assay (ELISA), Mass Spectrometry (MS)-based assays |
| Serum Iron & Transferrin Saturation (TSAT) | Role: Measures circulating iron available for erythropoiesis; low in anemia of inflammation due to hepcidin-mediated iron sequestration. Rationale: An increase in serum iron and TSAT serves as a direct pharmacodynamic readout of hepcidin suppression and successful iron mobilization. | ↑ Increase | Colorimetric Assays, Automated Chemistry Analyzers |
| Ferritin | Role: Reflects body iron stores; also an acute-phase reactant, often elevated in chronic inflammation. Rationale: While confounded by inflammation, a decrease from a high baseline can indicate mobilization of stored iron. Monitoring ferritin in conjunction with TSAT helps differentiate true iron deficiency from inflammation-driven sequestration. | ↓ Decrease / → Stable | Immunoassays (e.g., Chemiluminescent Immunoassay) |
| Reticulocyte Hemoglobin (Ret-He / CHr) | Role: Measures the hemoglobin content of newly formed red blood cells (reticulocytes). Rationale: Provides a real-time assessment of iron availability for erythropoiesis. An increase in Ret-He is an early indicator of a positive hematopoietic response, often preceding a rise in total hemoglobin. | ↑ Increase | Automated Hematology Analyzers (Flow Cytometry-based) |
| Hemoglobin (Hgb) | Role: The primary oxygen-carrying protein in red blood cells; defines anemia and the ultimate clinical outcome. Rationale: The definitive measure of clinical efficacy. A sustained increase of ≥1.5 g/dL is a common endpoint in clinical trials for anemia. | ↑ Increase | Automated Hematology Analyzers |
| Inflammatory Markers (e.g., CRP, IL-6) | Role: Cytokines like IL-6 are potent inducers of hepcidin expression during inflammation. Rationale: High baseline levels of inflammatory markers may identify a patient population whose anemia is strongly driven by inflammation-induced hepcidin, suggesting a greater potential for response to DISC-0974. | → Stable (Not directly modulated by DISC-0974) | Immunoassays (e.g., ELISA, Nephelometry) |
| Soluble Transferrin Receptor (sTfR) | Role: A marker of erythropoietic activity and tissue iron demand. Rationale: An elevated sTfR/log(ferritin) ratio can help identify concomitant true iron deficiency in patients with anemia of inflammation. Monitoring changes can reflect shifts in erythropoietic drive following treatment. | ↓ Decrease (if baseline is high due to iron-restricted erythropoiesis) | Immunoassays (e.g., ELISA) |
Experimental Protocols: Biomarker Validation Study
Objective: To validate a panel of biomarkers for predicting and monitoring the response to DISC-0974 in patients with anemia of chronic disease (e.g., myelofibrosis or chronic kidney disease).
Study Design: A multi-center, open-label, longitudinal study (Phase 1b/2) where patients receive monthly subcutaneous injections of DISC-0974. Blood samples are collected at baseline (pre-dose) and at multiple time points post-treatment (e.g., weekly for the first month, then monthly thereafter) for up to 6 months.
Methodologies:
-
Sample Collection and Processing:
-
Collect whole blood in EDTA tubes for complete blood count (CBC) and reticulocyte analysis.
-
Collect whole blood in serum separator tubes (SST) for chemistry and immunoassay analysis.
-
Process SST tubes by centrifugation at 1,500 x g for 15 minutes at 4°C within one hour of collection.
-
Aliquot serum into cryovials and store at -80°C until analysis to ensure stability.
-
-
Biomarker Analysis:
-
Hepcidin-25 Quantification: Analyze serum samples using a validated competitive ELISA kit or a liquid chromatography-mass spectrometry (LC-MS/MS) method for superior specificity and accuracy.
-
Iron Panel and Ferritin: Measure serum iron, unsaturated iron-binding capacity (UIBC), and ferritin using validated immunoassays on an automated clinical chemistry analyzer. Calculate Transferrin Saturation (TSAT) as: (Serum Iron / (Serum Iron + UIBC)) x 100.
-
Hematology Panel: Perform a complete blood count with differential and reticulocyte analysis using a commercial automated hematology analyzer (e.g., Sysmex XN-Series, Siemens ADVIA). Directly measure Hemoglobin (Hgb) and Reticulocyte Hemoglobin (Ret-He).
-
Inflammatory Markers: Quantify serum C-Reactive Protein (CRP) by high-sensitivity nephelometry or turbidimetry. Measure Interleukin-6 (IL-6) using a high-sensitivity ELISA.
-
Soluble Transferrin Receptor (sTfR): Measure serum sTfR concentrations using a validated ELISA kit.
-
-
Data Analysis and Correlation:
-
Define clinical response based on established criteria, such as a sustained increase in hemoglobin (e.g., ≥1.5 g/dL from baseline) or transfusion independence for transfusion-dependent patients.
-
Use statistical methods (e.g., mixed-effects models) to analyze the longitudinal changes in each biomarker over time.
-
Employ receiver operating characteristic (ROC) curve analysis to evaluate the ability of baseline biomarker levels (and their early changes) to predict subsequent clinical response.
-
Correlate the magnitude of pharmacodynamic changes (e.g., percent reduction in hepcidin) with the magnitude of the clinical response (e.g., change in hemoglobin).
-
Mandatory Visualization
The diagrams below illustrate the mechanism of action for DISC-0974 and a potential workflow for validating predictive biomarkers.
Caption: Mechanism of action of DISC-0974 in the hepcidin signaling pathway.
Caption: Experimental workflow for validating predictive biomarkers for DISC-0974.
References
- 1. discmedicine.com [discmedicine.com]
- 2. First-in-Human Phase 1 Study Evaluating the Safety, Pharmacokinetics, and Pharmacodynamics of DISC-0974, an Anti-Hemojuvelin Antibody, in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of AN5777
The following guidelines provide comprehensive, step-by-step instructions for the safe handling and disposal of AN5777, a compound utilized in advanced drug development research. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound, particularly in its powdered form, should occur within a certified chemical fume hood to prevent inhalation of airborne particles.
Required Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety goggles with side shields
-
Laboratory coat
II. Quantitative Data Summary for Disposal Planning
A summary of key data points relevant to the safe disposal of this compound is provided in the table below.
| Property | Value | Disposal Implication |
| Chemical Name | [Specify Full Chemical Name of this compound] | Ensures accurate labeling of waste containers for hazardous waste disposal services. |
| CAS Number | [Specify CAS Number of this compound] | Critical for regulatory reporting and identification by waste management professionals. |
| Physical State | Solid powder | Requires procedures that minimize dust generation during handling and disposal. |
| Solubility | Soluble in DMSO; Insoluble in water | Dictates the appropriate solvents for decontamination and the collection of liquid waste. |
| Hazard Class | Acute toxicity, oral (Assumed Category 4) | Mandates handling as a hazardous substance and disposal through a certified hazardous waste management program. |
| Storage Temperature | 2-8°C (Short-term); -20°C (Long-term) | Waste containers should be stored in a cool, designated area away from incompatible materials. |
III. Step-by-Step Disposal Protocols
The proper disposal of this compound and associated materials must be conducted in accordance with institutional, local, state, and federal regulations. The following protocols provide a general framework for safe disposal.
-
Do not dispose of solid this compound in standard laboratory trash or down the drain.
-
Carefully transfer the solid waste into a clearly labeled, sealed, and chemically compatible container designated for solid chemical waste.
-
The waste container label must include:
-
The words "Hazardous Waste"
-
Chemical Name: this compound
-
CAS Number: [Specify CAS Number]
-
Accumulation Start Date
-
Relevant Hazard Pictograms
-
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label must specify all contents, for example: "this compound in DMSO".
-
Store the liquid waste container within a secondary containment bin to mitigate spills.
-
This waste stream must be disposed of through your institution's hazardous waste management program.
-
Disposable Items: Pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste bag, separate from regular trash.
-
Non-Disposable Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water. The initial solvent rinse must be collected and disposed of as hazardous liquid waste.[1]
-
Contaminated Apparel: Laboratory coats that become contaminated should be professionally laundered by a service experienced in handling laboratory-contaminated clothing.
-
In the event of a spill, immediately evacuate and secure the area.
-
Wear appropriate PPE, including a respirator if a significant amount of powder has been dispersed.
-
For solid spills: Gently sweep or use a HEPA-filtered vacuum to collect the material into a designated hazardous waste container, avoiding dust creation.
-
For liquid spills (in solvent): Absorb the spill using an inert material such as vermiculite or sand. Collect the absorbent material in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by a soap and water wash. Collect all cleaning materials as hazardous waste.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: this compound Disposal Decision Workflow.
References
Essential Safety and Handling Protocols for AN5777
Disclaimer: As of the compilation of this document, a comprehensive Safety Data Sheet (SDS) for AN5777 (N'-(2-Hydroxybenzylidene)-2,8-dimethylquinoline-3-carbohydrazide, CAS No. 491586-42-6) is not publicly available. The following guidelines are based on general laboratory safety principles for handling novel chemical compounds and the precautionary statements provided by suppliers. All laboratory personnel must supplement these recommendations with a risk assessment specific to their experimental procedures.
Personal Protective Equipment (PPE)
A cautious approach is mandatory when handling this compound due to the lack of extensive safety data. The following table summarizes the required personal protective equipment.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | ANSI-rated safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | Protects against accidental splashes of solutions or airborne particles of the solid compound. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical barrier to prevent skin contact. Double gloving is recommended for enhanced protection. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge is recommended, especially when handling the solid compound outside of a certified chemical fume hood. | Minimizes the risk of inhaling fine particles. |
Operational and Disposal Plans
Handling Procedures
Safe handling of this compound is critical to minimize exposure and ensure a safe laboratory environment. The following step-by-step procedures should be followed:
-
Preparation and Precaution:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Have an emergency spill kit readily accessible.
-
-
Weighing and Aliquoting:
-
Handle the solid form of this compound in a fume hood to prevent inhalation of any dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
Close the primary container tightly after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Ensure the chosen solvent is compatible with the compound and other reagents.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed hazardous waste container. | Collect all unused solid this compound and contaminated disposable labware (e.g., weighing boats, pipette tips). |
| Liquid this compound Waste | Labeled, sealed hazardous waste container for liquid chemical waste. | Collect all solutions containing this compound. Do not dispose of down the drain. |
| Contaminated Sharps | Puncture-resistant sharps container labeled as hazardous waste. | Needles, syringes, or other sharps that have come into contact with this compound. |
| Contaminated PPE | Labeled hazardous waste bag. | Dispose of gloves, lab coats (if disposable), and any other contaminated PPE. |
Experimental Workflow and Emergency Protocols
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Emergency Spill Response
Caption: Decision tree for responding to a spill of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
